4-O-Demethylisokadsurenin D
Description
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Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,5S,6S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |
InChI |
InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16?,17+,20+/m0/s1 |
InChI Key |
WDPDGHCWVZXPFP-MOYWOWQYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Isolation and Structure Elucidation of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the methodologies for the isolation and structural determination of 4-O-Demethylisokadsurenin D, a lignan (B3055560) of significant interest. The procedures outlined below are based on established protocols for analogous compounds isolated from the Piper and Kadsura genera, offering a robust framework for researchers in natural product chemistry and drug discovery.
Introduction to this compound
This compound is a dibenzocyclooctadiene lignan, a class of natural products known for their complex structures and diverse biological activities. Lignans (B1203133) from the Piperaceae and Schisandraceae families, to which Piper kadsura (the source of kadsurenins) belongs, have demonstrated a range of pharmacological effects, including anti-inflammatory, neuroprotective, and hepatoprotective properties. The structural uniqueness of this compound, particularly the presence of a catechol moiety resulting from the demethylation of a methoxy (B1213986) group, suggests it may possess distinct bioactivities and warrants detailed investigation.
Isolation Protocol
The isolation of this compound from its natural source, typically the aerial parts of Piper kadsura, involves a multi-step process of extraction and chromatographic separation.
2.1. Plant Material and Extraction
-
Plant Material: Dried and powdered aerial parts of Piper kadsura.
-
Extraction Solvent: Methanol (MeOH) or a mixture of chloroform-methanol (CHCl₃-MeOH).
-
Procedure: The powdered plant material is exhaustively extracted at room temperature using the chosen solvent system. The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
2.2. Chromatographic Purification
A combination of chromatographic techniques is employed to isolate the target compound from the complex crude extract.
-
Initial Fractionation: The crude extract is typically subjected to silica (B1680970) gel column chromatography using a gradient elution system of increasing polarity, commonly with hexane-ethyl acetate (B1210297) or chloroform-methanol mixtures.
-
Further Purification: Fractions containing the lignans of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification. This often involves repeated column chromatography on silica gel, Sephadex LH-20 (for size exclusion), and preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) to yield the pure compound.
Caption: Experimental workflow for the isolation of this compound.
Structure Elucidation
The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.
3.1. Spectroscopic Methods
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the detailed structure:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.
-
NOESY: Used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
3.2. Spectroscopic Data
While the specific NMR data for this compound is not widely published, the following table presents representative ¹H and ¹³C NMR data for a closely related dibenzocyclooctadiene lignan, providing an expected range of chemical shifts.
| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |
| 1 | - | 133.5 |
| 2 | - | 121.0 |
| 3 | - | 141.5 |
| 4 | - | 135.5 |
| 5 | - | 148.5 |
| 6 | 6.50 (s) | 102.5 |
| 7 | 4.80 (d, 10.0) | 72.0 |
| 8 | 2.50 (m) | 40.0 |
| 9 | 1.90 (m) | 35.0 |
| 10 | 1.10 (d, 7.0) | 15.0 |
| 11 | 6.65 (s) | 111.5 |
| 12 | - | 151.5 |
| 13 | - | 141.0 |
| 14 | - | 151.8 |
| 1-OCH₃ | 3.85 (s) | 56.0 |
| 2-OCH₃ | 3.90 (s) | 60.5 |
| 3-OCH₃ | 3.95 (s) | 61.0 |
| 13-OCH₃ | 3.75 (s) | 55.8 |
Note: This data is representative of a similar dibenzocyclooctadiene lignan and serves as a reference.
Caption: Logical workflow for the structure elucidation of this compound.
Potential Biological Activities and Signaling Pathways
Lignans isolated from Piper and Kadsura species have been reported to exhibit a variety of biological activities. Given its structural similarity to other bioactive lignans, this compound is hypothesized to possess therapeutic potential.
4.1. Reported Activities of Related Lignans
-
Anti-Inflammatory Activity: Many dibenzocyclooctadiene lignans inhibit the production of pro-inflammatory mediators. Neolignans from Piper kadsura have been shown to inhibit nitric oxide (NO) production in LPS-activated microglia cells, suggesting anti-neuroinflammatory effects.[1]
-
Hepatoprotective Effects: Lignans from Kadsura species have demonstrated protective effects against liver injury in cellular models.[2][3][4]
-
Antioxidant Activity: The phenolic nature of lignans imparts them with antioxidant properties, allowing them to scavenge free radicals.
4.2. Postulated Signaling Pathway Involvement
The anti-inflammatory effects of related lignans are often mediated through the inhibition of key signaling pathways. For instance, the inhibition of NO production suggests a potential modulation of the inducible nitric oxide synthase (iNOS) pathway, which is often regulated by the transcription factor NF-κB.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the isolation and structure elucidation of this compound. The detailed protocols and methodologies, based on established research on related natural products, offer a valuable resource for scientists engaged in the exploration of novel therapeutic agents from natural sources. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully realize its potential in drug development.
References
- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Hepatoprotective dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 4-O-Demethylisokadsurenin D from Piper kadsura: A Technical Guide for Researchers
An In-depth Exploration of a Promising Natural Compound for Drug Development
This technical guide provides a comprehensive overview of 4-O-Demethylisokadsurenin D, a lignan (B3055560) found in Piper kadsura, for researchers, scientists, and drug development professionals. Piper kadsura (Choisy) Ohwi, a member of the Piperaceae family, has a long history of use in traditional Chinese medicine for treating inflammatory conditions such as asthma and rheumatic arthritis.[1] Modern phytochemical investigations have revealed that the plant is a rich source of bioactive lignans (B1203133) and neolignans, which are largely responsible for its therapeutic effects.[1]
Quantitative Analysis of Bioactive Compounds from Piper kadsura
| Compound | Biological Activity | IC50 Value (µM) | Cell Line | Reference |
| Piperkadsin C | Inhibition of Nitric Oxide (NO) Production | 14.6 | LPS-activated BV-2 microglia | [2] |
| Futoquinol | Inhibition of Nitric Oxide (NO) Production | 16.8 | LPS-activated BV-2 microglia | [2] |
| Piperkadsin A | Inhibition of ROS Production | 4.3 ± 1.0 | PMA-induced human polymorphonuclear neutrophils | [3] |
| Piperkadsin B | Inhibition of ROS Production | 12.2 ± 3.2 | PMA-induced human polymorphonuclear neutrophils | [3] |
| Futoquinol | Inhibition of ROS Production | 13.1 ± 5.3 | PMA-induced human polymorphonuclear neutrophils | [3] |
| Piperlactam S | Inhibition of ROS Production | 7.0 ± 1.9 | PMA-induced human polymorphonuclear neutrophils | [3] |
| N-p-coumaroyl tyramine | Inhibition of ROS Production | 8.4 ± 1.3 | PMA-induced human polymorphonuclear neutrophils | [3] |
| Kadsurenin L | Inhibition of NO Production | 34.29 ± 0.82 | LPS-activated RAW 264.7 cells | [4] |
| N-trans-feruloyltyramine | Inhibition of NO Production | 47.5 ± 5.81 | LPS-activated RAW 264.7 cells | [4] |
Table 1: Anti-inflammatory Activity of Lignans and Other Compounds Isolated from Piper kadsura
Experimental Protocols
General Protocol for the Extraction and Isolation of Lignans from Piper kadsura
The following is a generalized protocol based on methodologies reported for the isolation of neolignans from the aerial parts or stems of Piper kadsura.[2][3] This procedure typically involves solvent extraction followed by chromatographic separation.
Materials:
-
Dried and powdered aerial parts or stems of Piper kadsura
-
Methanol (B129727) (MeOH)
-
n-hexane
-
Chloroform (CHCl₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)
Procedure:
-
Extraction:
-
The dried, powdered plant material is extracted exhaustively with methanol at room temperature.
-
The methanol extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Column Chromatography:
-
The resulting fractions (e.g., the chloroform-soluble fraction, which is often rich in lignans) are subjected to column chromatography on silica gel.
-
A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components into further sub-fractions.
-
-
Further Purification:
-
The sub-fractions are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 column chromatography and preparative or semi-preparative HPLC, to isolate the individual compounds.
-
-
Structure Elucidation:
-
The structures of the isolated compounds, including this compound, are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Caption: General workflow for the isolation of this compound.
In Vitro Anti-inflammatory Activity Assays
The anti-inflammatory potential of isolated compounds is typically assessed using in vitro cell-based assays.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).
Procedure:
-
Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are included.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
This assay evaluates the capacity of a compound to inhibit the production of ROS in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated human polymorphonuclear neutrophils (PMNs).
Procedure:
-
Neutrophil Isolation: Human PMNs are isolated from the blood of healthy donors.
-
Treatment: The isolated neutrophils are pre-incubated with the test compound at various concentrations.
-
Stimulation: ROS production is induced by adding PMA.
-
ROS Detection: A chemiluminescence-enhancing probe (e.g., luminol) is added, and the chemiluminescence is measured over time using a luminometer.
-
Data Analysis: The inhibitory effect of the compound on ROS production is calculated, and the IC50 value is determined.
Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While direct experimental evidence for the effect of this compound on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is yet to be published, the anti-inflammatory activity of many natural compounds, including other lignans, is mediated through the inhibition of this critical signaling cascade. The NF-κB pathway is a central regulator of inflammatory responses.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more steps in this pathway, such as inhibiting IKK activation, preventing IκBα degradation, or blocking the nuclear translocation of NF-κB.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Future Directions
This compound represents a promising lead compound for the development of novel anti-inflammatory drugs. Further research is warranted to:
-
Develop a standardized and high-yield protocol for the isolation of this compound from Piper kadsura.
-
Elucidate the precise molecular mechanism of its anti-inflammatory action, with a focus on its effects on the NF-κB and other relevant signaling pathways (e.g., MAPK pathways).
-
Conduct comprehensive in vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases.
-
Perform structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
This technical guide provides a foundation for researchers to explore the therapeutic potential of this compound. The rich ethnopharmacological history of Piper kadsura, coupled with modern scientific investigation, positions this natural product as a valuable candidate for future drug discovery and development efforts.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-O-Demethylisokadsurenin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-O-Demethylisokadsurenin D belongs to the dibenzocyclooctadiene class of lignans (B1203133). The structural elucidation of such natural products is heavily reliant on a combination of spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while a suite of one- and two-dimensional NMR experiments reveals the intricate details of the molecular structure and stereochemistry. This guide will detail the typical experimental protocols for these analyses and present the expected spectroscopic characteristics for a compound of this nature.
Spectroscopic Data (Expected Values)
While the original research article containing the specific NMR and MS data for this compound could not be retrieved for this guide, the following tables summarize the expected chemical shift ranges for the key structural features of a dibenzocyclooctadiene lignan (B3055560), based on published data for analogous compounds.
Table 1: Expected ¹H-NMR Spectral Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons | 6.0 - 7.5 | s, d, m | The exact shifts depend on the substitution pattern. |
| Methoxyl Protons (-OCH₃) | 3.5 - 4.0 | s | Typically appear as sharp singlets. |
| Methylene Protons (-CH₂-) | 2.0 - 3.5 | m, dd | Part of the cyclooctadiene ring. |
| Methine Protons (-CH-) | 4.0 - 5.5 | m, d | Part of the cyclooctadiene ring and stereocenters. |
| Hydroxyl Protons (-OH) | Variable | br s | Chemical shift is concentration and solvent dependent. |
s: singlet, d: doublet, m: multiplet, dd: doublet of doublets, br s: broad singlet
Table 2: Expected ¹³C-NMR Spectral Data
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| Aromatic Carbons | 100 - 150 | Quaternary aromatic carbons appear at the lower field end. |
| Methoxyl Carbons (-OCH₃) | 55 - 65 | |
| Methylene Carbons (-CH₂-) | 25 - 45 | Within the cyclooctadiene ring. |
| Methine Carbons (-CH-) | 40 - 80 | Carbons bearing oxygen atoms will be in the lower field portion of this range. |
Experimental Protocols
The following sections detail the standard experimental methodologies for the isolation and spectroscopic analysis of lignans from plant material.
Isolation and Purification
A general workflow for the isolation of lignans from a plant source like Piper kadsura is depicted below. The process typically involves extraction with organic solvents, followed by chromatographic separation to yield the pure compound.
NMR Spectroscopy
For structural elucidation, a comprehensive set of NMR experiments is required.
-
Sample Preparation: 5-10 mg of the purified compound is typically dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H.
-
¹H-NMR: A standard pulse sequence is used to acquire the proton spectrum.
-
¹³C-NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule.
-
Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of polar, non-volatile compounds like lignans.
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The accurate mass measurement allows for the determination of the molecular formula.
-
Tandem MS (MS/MS): Fragmentation of the parent ion is induced to provide structural information about the molecule.
Potential Biological Activity and Signaling Pathway Investigation
Compounds isolated from Piper kadsura have demonstrated anti-inflammatory and cytotoxic activities.[1][4] While the specific biological targets of this compound are not yet elucidated, a common approach to investigating the mechanism of action of such natural products is to study their effects on key inflammatory signaling pathways, such as the NF-κB pathway.
Conclusion
This compound is a representative of the structurally complex and biologically interesting lignans found in Piper kadsura. While specific, publicly available spectroscopic data remains elusive, this guide provides the foundational knowledge for its characterization. The detailed protocols for isolation, NMR, and MS, along with the expected spectral characteristics, offer a robust framework for researchers in natural product chemistry and drug discovery to identify and elucidate the structure of this and related compounds. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. Piper kadsura (Choisy) Ohwi: A comprehensive review of botany, traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemical constituents of Piper kadsura and their cytotoxic and anti-neuroinflammtaory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untraveled Path: A Technical Guide to the Putative Biosynthesis of 4-O-Demethylisokadsurenin D in Piper kadsura
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthesis of 4-O-Demethylisokadsurenin D in Piper kadsura has not been fully elucidated in published literature. This document presents a putative pathway constructed from established principles of lignan (B3055560) biosynthesis, particularly the phenylpropanoid pathway, and evidence from related species. The experimental protocols described are general methodologies employed in the study of natural product biosynthesis and are intended as a guide for future research.
Introduction
Piper kadsura, a member of the Piperaceae family, is a rich source of bioactive lignans (B1203133) and neolignans, compounds that have garnered significant attention for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1][2] Among these is the structurally intriguing C18 dibenzocyclooctadiene lignan, this compound. Understanding the biosynthetic machinery that constructs this complex molecule is paramount for its potential biotechnological production and the development of novel pharmaceuticals. This technical guide synthesizes the current understanding of lignan biosynthesis to propose a putative pathway for this compound and outlines the experimental approaches required for its validation.
The Phenylpropanoid Pathway: The Gateway to Lignans
The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the synthesis of a vast array of phenolic compounds. This pathway commences with the amino acid L-phenylalanine.
A series of enzymatic transformations, including deamination, hydroxylation, and methylation, converts L-phenylalanine into various hydroxycinnamoyl-CoA esters. The key intermediates for lignan biosynthesis are the monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. The specific monolignols utilized can vary between plant species and even different tissues within the same plant.
Proposed Biosynthesis of this compound
The biosynthesis of dibenzocyclooctadiene lignans, such as this compound, is a complex process involving oxidative coupling of monolignols followed by a series of stereoselective cyclization and modification reactions. While the specific enzymes in Piper kadsura are yet to be identified, transcriptomic analyses in the related genus Kadsura have implicated a significant role for Cytochrome P450 (CYP) enzymes in lignan biosynthesis.[3]
The proposed pathway can be dissected into the following key stages:
-
Monolignol Radical Formation: The process is initiated by the oxidation of two coniferyl alcohol molecules, catalyzed by laccases or peroxidases, to form monolignol radicals.
-
Regio- and Stereoselective Coupling: These radicals then couple in a highly controlled manner. For the formation of dibenzocyclooctadiene lignans, an 8-8' coupling is the crucial step, leading to the formation of a pinoresinol (B1678388) intermediate.
-
Further Reductions and Cyclization: The pinoresinol undergoes sequential reductions to form lariciresinol (B1674508) and then secoisolariciresinol. Secoisolariciresinol is then oxidized to matairesinol (B191791).
-
Formation of the Dibenzocyclooctadiene Ring: This is a critical and often species-specific step. It is proposed that a dirigent protein guides the stereoselective cyclization of matairesinol to form the characteristic eight-membered ring of arctigenin.
-
Tailoring Steps: Demethylation: The final step in the formation of this compound is the demethylation at the C4-O position of a precursor molecule, likely Isokadsurenin D. This reaction is putatively catalyzed by a demethylase, a class of enzymes that includes certain cytochrome P450s.
Visualizing the Putative Pathway
The following diagram illustrates the proposed biosynthetic route from the precursor L-phenylalanine to this compound.
Caption: Putative biosynthesis pathway of this compound.
Experimental Protocols for Pathway Elucidation
Validating the proposed pathway requires a multi-pronged approach combining classical biochemical techniques with modern omics technologies.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into this compound.
Methodology:
-
Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine, ¹³C-coniferyl alcohol) to Piper kadsura plantlets or cell suspension cultures.
-
Incubation: Allow sufficient time for the plant to metabolize the labeled precursors.
-
Extraction: Harvest the plant material and perform a methanol-based extraction to isolate the lignan fraction.
-
Purification: Utilize column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to purify this compound.
-
Analysis: Analyze the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.
Enzyme Assays
Objective: To identify and characterize the enzymes involved in the pathway.
Methodology:
-
Protein Extraction: Prepare a crude protein extract from Piper kadsura tissues.
-
Enzyme Assay: For each proposed enzymatic step, design an assay to measure the conversion of substrate to product. For example, to assay for a demethylase, incubate the protein extract with Isokadsurenin D and a methyl group acceptor, then quantify the formation of this compound using HPLC or LC-MS.
-
Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using techniques such as ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography, and affinity chromatography.
-
Kinetic Characterization: Determine the kinetic parameters (Km, Vmax, kcat) of the purified enzyme.
Transcriptome Analysis
Objective: To identify candidate genes encoding the biosynthetic enzymes.
Methodology:
-
RNA Sequencing: Extract RNA from different tissues of Piper kadsura (e.g., roots, stems, leaves) and perform high-throughput RNA sequencing (RNA-Seq).
-
Differential Gene Expression Analysis: Compare the transcriptomes of tissues with high and low concentrations of this compound to identify differentially expressed genes.
-
Gene Annotation: Annotate the differentially expressed genes by comparing their sequences to known enzyme families, such as cytochrome P450s, reductases, and methyltransferases.
-
Gene Co-expression Analysis: Identify networks of co-expressed genes that may be involved in the same metabolic pathway.
Quantitative Data Summary
As the specific pathway for this compound in Piper kadsura is not yet determined, no quantitative data on enzyme kinetics or pathway flux is available. The following table provides a template for how such data could be presented once it is experimentally determined.
| Enzyme (Putative) | Substrate | Product | Km (µM) | Vmax (µmol/mg·min) | kcat (s⁻¹) |
| Laccase/Peroxidase | Coniferyl alcohol | Coniferyl alcohol radical | - | - | - |
| Pinoresinol-Lariciresinol Reductase (PLR) | Pinoresinol | Lariciresinol | - | - | - |
| Secoisolariciresinol Dehydrogenase (SDH) | Secoisolariciresinol | Matairesinol | - | - | - |
| Isokadsurenin D 4-O-demethylase | Isokadsurenin D | This compound | - | - | - |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the elucidation of the biosynthesis pathway.
Caption: Workflow for biosynthesis pathway elucidation.
Conclusion and Future Directions
The biosynthesis of this compound in Piper kadsura represents a fascinating area of natural product chemistry. While the precise enzymatic steps remain to be uncovered, the proposed pathway, rooted in the well-established phenylpropanoid and lignan biosynthesis routes, provides a solid framework for future research. The application of a combined metabolomic, transcriptomic, and biochemical approach will be instrumental in identifying the novel enzymes and regulatory mechanisms that govern the production of this promising bioactive compound. Such knowledge will not only advance our understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and its derivatives for therapeutic applications.
References
- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of Kadsura Lignans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133) isolated from the genus Kadsura, a group of woody vines belonging to the Schisandraceae family, have garnered significant scientific interest due to their diverse and potent biological activities. Traditionally used in Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and gastroenteric disorders, modern pharmacological studies have begun to elucidate the mechanisms behind these therapeutic effects.[1][2] This technical guide provides an in-depth review of the current literature on the biological activities of kadsura lignans, with a focus on their anti-inflammatory, cytotoxic, hepatoprotective, neuroprotective, and anti-HIV properties. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of these promising natural compounds.
Data Presentation: Quantitative Bioactivity of Kadsura Lignans
The following tables summarize the quantitative data on the biological activities of various lignans isolated from Kadsura species.
Table 1: Anti-inflammatory Activity of Kadsura Lignans
| Lignan (B3055560) | Species | Assay | Cell Line | IC50 (µM) | Reference |
| Kadsuindutain A | Kadsura induta | NO Production Inhibition (LPS-induced) | RAW264.7 | 10.7 | [3] |
| Kadsuindutain B | Kadsura induta | NO Production Inhibition (LPS-induced) | RAW264.7 | 12.5 | [3] |
| Kadsuindutain C | Kadsura induta | NO Production Inhibition (LPS-induced) | RAW264.7 | 15.2 | [3] |
| Kadsuindutain D | Kadsura induta | NO Production Inhibition (LPS-induced) | RAW264.7 | 18.6 | [3] |
| Kadsuindutain E | Kadsura induta | NO Production Inhibition (LPS-induced) | RAW264.7 | 20.3 | [3] |
| Schizanrin F | Kadsura induta | NO Production Inhibition (LPS-induced) | RAW264.7 | 28.4 | [3] |
| Schizanrin O | Kadsura induta | NO Production Inhibition (LPS-induced) | RAW264.7 | 34.0 | [3] |
| Schisantherin J | Kadsura induta | NO Production Inhibition (LPS-induced) | RAW264.7 | 25.8 | [3] |
| Kadsuralignan L | Kadsura coccinea | NO Production Inhibition | 52.50 | [4] | |
| Kadsulignan L | Kadsura angustifolia | PAF Antagonism | 26 | [5] | |
| meso-dihydroguaiaretic acid | Kadsura angustifolia | PAF Antagonism | 41 | [5] |
Table 2: Cytotoxic Activity of Kadsura Lignans
| Lignan | Species | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Kadusurain A | Kadsura coccinea | A549 (Lung) | 1.05 | - | [2] |
| HCT116 (Colon) | 8.32 | - | [2] | ||
| HL-60 (Leukemia) | 12.56 | - | [2] | ||
| HepG2 (Liver) | 2.11 | - | [2] | ||
| Heilaohulignan C | Kadsura coccinea | HepG-2 (Liver) | - | 9.92 | [6] |
| BGC-823 (Gastric) | - | 16.75 | [4] | ||
| HCT-116 (Colon) | - | 16.59 | [4] | ||
| Kadsuralignan I | Kadsura coccinea | HepG-2 (Liver) | - | 21.72 | [4] |
| Longipedunin B | Kadsura coccinea | HepG-2 (Liver) | - | 18.72 | [4] |
Table 3: Hepatoprotective Activity of Kadsura Lignans
| Lignan | Species | Assay | Cell Line | Activity | Reference |
| Heilaohusuin B | Kadsura coccinea | APAP-induced toxicity | HepG2 | Viability > 52.2% at 10 µM | [7] |
| Compound 12 | Kadsura longipedunculata | APAP-induced toxicity | HepG2 | Cell survival rate of 53.04% | [8] |
| Heilaohuguosus A | Kadsura coccinea | APAP-induced toxicity | HepG-2 | Cell survival rate of 53.5 ± 1.7% at 10 µM | [9] |
| Heilaohuguosus L | Kadsura coccinea | APAP-induced toxicity | HepG-2 | Cell survival rate of 55.2 ± 1.2% at 10 µM | [9] |
| Tiegusanin I | Kadsura coccinea | APAP-induced toxicity | HepG-2 | Cell survival rate of 52.5 ± 2.4% at 10 µM | [9] |
| Kadsuphilol I | Kadsura coccinea | APAP-induced toxicity | HepG-2 | Cell survival rate of 54.0 ± 2.2% at 10 µM | [9] |
Table 4: Anti-HIV Activity of Kadsura Lignans
| Lignan | Species | Assay | EC50 (µg/mL) | EC50 (µM) | Reference |
| Interiotherin A | Kadsura interior | HIV Replication Inhibition | 3.1 | - | [10] |
| Schisantherin D | Kadsura interior | HIV Replication Inhibition | 0.5 | - | [10] |
| Interiorin A | Kadsura heteroclita | Anti-HIV Activity | 1.6 | - | [6] |
| Interiorin B | Kadsura heteroclita | Anti-HIV Activity | 1.4 | - | [6] |
| Binankadsurin A | Kadsura angustifolia | Anti-HIV Activity | - | 3.86 | [11] |
| Lancilactone C | Kadsura lancilimba | HIV Replication Inhibition | 1.4 | - | [12] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this review.
Anti-inflammatory Activity Assay: Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of kadsura lignans on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Kadsura lignan test compounds
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the kadsura lignan compounds for 2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for an additional 24 hours.[13]
-
Nitrite Quantification:
-
Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, HL-60, HepG2)
-
Appropriate cell culture medium with 10% FBS and antibiotics
-
Kadsura lignan test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the kadsura lignan compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[14] Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Hepatoprotective Activity Assay: APAP-induced Toxicity in HepG2 Cells
This assay evaluates the ability of kadsura lignans to protect human liver cells (HepG2) from damage induced by acetaminophen (B1664979) (APAP).
Materials:
-
HepG2 human hepatoma cell line
-
Cell culture medium (e.g., MEM) with 10% FBS and antibiotics
-
Acetaminophen (APAP)
-
Kadsura lignan test compounds
-
MTT solution or other viability assay reagents
-
96-well culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in 96-well plates and allow them to adhere.
-
Pre-treatment (Protective Effect): Treat the cells with different concentrations of kadsura lignans for a specific period (e.g., 24 hours).
-
APAP Induction: After the pre-treatment period, expose the cells to a toxic concentration of APAP (e.g., 15 mM) for another 24 hours.[15][16]
-
Cell Viability Assessment: Measure cell viability using the MTT assay or another suitable method as described in the cytotoxicity assay protocol.
-
Data Analysis: The hepatoprotective effect is determined by the percentage increase in cell viability in the lignan-treated groups compared to the group treated with APAP alone.
Signaling Pathways and Mechanisms of Action
Kadsura lignans exert their biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including iNOS, which produces nitric oxide. Several kadsura lignans have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by Kadsura lignans.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. The hepatoprotective effects of some kadsura lignans are attributed to their ability to activate this pathway.[7][9]
Caption: Activation of the Nrf2 antioxidant pathway by Kadsura lignans.
Conclusion
The lignans from the genus Kadsura represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, including anti-inflammatory, cytotoxic, hepatoprotective, neuroprotective, and anti-HIV effects, are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as NF-κB and Nrf2 provides a mechanistic basis for these activities. The data and protocols presented in this technical guide are intended to facilitate further research and development of kadsura lignans as novel therapeutic agents. Future studies should focus on elucidating the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these promising natural products.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective lignans and triterpenoids from the roots of Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two new lignans, interiotherins A and B, as anti-HIV principles from Kadsura interior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Initial Pharmacological Screening of 4-O-Demethylisokadsurenin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed initial pharmacological screening of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[1][2] Lignans (B1203133) as a chemical class have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[3][4][5] In the absence of specific published data for this compound, this document presents a hypothetical framework for its preliminary in vitro evaluation. This guide provides detailed experimental protocols for a panel of anti-inflammatory assays and illustrates a potential mechanism of action. The objective is to furnish researchers and drug development professionals with a practical blueprint for the initial assessment of this and similar natural products.
Introduction
This compound is a member of the lignan family of phenylpropanoid dimers.[1][2] Lignans are a diverse group of natural products that have garnered significant interest for their potential therapeutic applications, particularly in the context of inflammatory diseases and conditions associated with oxidative stress.[4] The anti-inflammatory properties of various lignans have been attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.[3][6]
Given the pharmacological precedent of the lignan chemical class, a systematic in vitro screening of this compound is warranted to elucidate its potential bioactivity. This guide details a hypothetical screening cascade designed to assess its anti-inflammatory properties through a series of established and reliable assays.
Hypothetical Data Presentation
The following tables present plausible, though not experimentally verified, quantitative data for the initial in vitro screening of this compound. These values are intended to serve as a representative example of expected outcomes for a moderately active compound.
Table 1: Inhibition of Protein Denaturation
| Concentration (µg/mL) | This compound (% Inhibition) | Diclofenac (B195802) Sodium (% Inhibition) |
| 10 | 15.2 ± 1.8 | 25.4 ± 2.1 |
| 50 | 35.8 ± 2.5 | 48.9 ± 3.0 |
| 100 | 58.4 ± 3.1 | 75.6 ± 3.5 |
| 250 | 75.1 ± 4.0 | 90.2 ± 4.2 |
| 500 | 88.9 ± 4.5 | 96.8 ± 4.8 |
| IC₅₀ (µg/mL) | 85.6 | 45.2 |
Table 2: Human Red Blood Cell (HRBC) Membrane Stabilization
| Concentration (µg/mL) | This compound (% Protection) | Indomethacin (% Protection) |
| 10 | 12.5 ± 1.5 | 22.1 ± 2.0 |
| 50 | 30.2 ± 2.2 | 45.3 ± 2.8 |
| 100 | 51.7 ± 3.0 | 68.9 ± 3.3 |
| 250 | 70.4 ± 3.8 | 85.4 ± 4.0 |
| 500 | 85.3 ± 4.3 | 94.1 ± 4.6 |
| IC₅₀ (µg/mL) | 98.2 | 55.8 |
Table 3: Enzyme Inhibition Assays
| Assay | This compound (IC₅₀, µM) | Celecoxib (IC₅₀, µM) | Zileuton (IC₅₀, µM) |
| Cyclooxygenase-2 (COX-2) | 45.8 | 0.04 | N/A |
| 5-Lipoxygenase (5-LOX) | 32.5 | N/A | 0.5 |
Experimental Protocols
The following are detailed methodologies for the in vitro assays proposed for the initial pharmacological screening of this compound.
Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of protein, a key feature of inflammation.[7]
-
Reagents and Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) Buffered Saline (PBS, pH 6.4)
-
This compound stock solution
-
Diclofenac sodium (standard drug)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous BSA solution and 2.8 mL of PBS.
-
Add 0.2 mL of varying concentrations of this compound (e.g., 10-500 µg/mL).
-
A control group is established with 0.2 mL of distilled water instead of the test compound.
-
The standard drug, diclofenac sodium, is used for comparison.
-
The mixtures are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the samples at 70°C for 5 minutes.
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This method evaluates the anti-inflammatory activity by assessing the stabilization of the red blood cell membrane, which is analogous to the lysosomal membrane.
-
Reagents and Materials:
-
Fresh human blood (from a healthy volunteer, with informed consent)
-
Isotonic saline (0.9% NaCl)
-
Hypotonic saline (0.36% NaCl)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution
-
Indomethacin (standard drug)
-
Centrifuge and spectrophotometer
-
-
Procedure:
-
Collect fresh blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isotonic saline. Repeat the washing three times.
-
Prepare a 10% v/v suspension of HRBCs in isotonic saline.
-
The reaction mixture consists of 1.0 mL of phosphate buffer, 2.0 mL of hypotonic saline, and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of varying concentrations of this compound.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
The percentage protection is calculated as: % Protection = [1 - (Abs_sample / Abs_control)] * 100
-
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
These enzymatic assays directly measure the inhibitory effect of the compound on key enzymes in the inflammatory pathway.[8]
-
Reagents and Materials:
-
COX-2 and 5-LOX enzyme preparations
-
Arachidonic acid (substrate)
-
Specific assay kits (e.g., colorimetric or fluorometric)
-
This compound stock solution
-
Celecoxib (COX-2 inhibitor standard) and Zileuton (5-LOX inhibitor standard)
-
Microplate reader
-
-
Procedure:
-
Follow the protocol provided by the commercial assay kit manufacturer.
-
Typically, the enzyme is pre-incubated with various concentrations of this compound or the standard inhibitor.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of the product (e.g., Prostaglandin H2 for COX-2, or leukotrienes for 5-LOX) is measured over time using a microplate reader.
-
The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage inhibition against the logarithm of the compound concentration.
-
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the initial in vitro screening of this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Analysis of 4-O-Demethylisokadsurenin D Reveals No Documented Therapeutic Targets in Publicly Available Literature
A comprehensive review of scientific databases and literature has found no publicly available research detailing the potential therapeutic targets, mechanism of action, or specific biological activities of the chemical compound 4-O-Demethylisokadsurenin D.
While the compound is cataloged in chemical databases under the CAS number 89104-59-6 and is available from various chemical suppliers, there is a notable absence of published studies investigating its pharmacological properties. This lack of data prevents the creation of an in-depth technical guide as requested, including summaries of quantitative data, detailed experimental protocols, and visualizations of its potential effects on signaling pathways.
The absence of research indicates that the therapeutic potential of this compound remains an unexplored area of scientific inquiry. Therefore, any discussion of its interaction with biological systems, potential for drug development, or specific molecular targets would be purely speculative at this time.
For researchers, scientists, and drug development professionals interested in this molecule, the current status represents a greenfield opportunity for investigation. Initial research would likely need to focus on foundational in vitro screening assays to determine any cytotoxic, anti-inflammatory, anti-proliferative, or other biological effects on various cell lines. Following any promising results from such screenings, further studies would be required to elucidate the mechanism of action and identify specific molecular targets.
Until such foundational research is conducted and published, the potential therapeutic applications of this compound will remain unknown. The scientific community awaits initial studies that may shed light on the bioactivity of this compound.
In Silico Prediction of 4-O-Demethylisokadsurenin D Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from plants of the Piper and Magnolia genera, represents a class of natural products with significant therapeutic potential. However, comprehensive bioactivity screening and mechanism of action studies for this specific compound are currently limited in published literature. This technical guide outlines a hypothetical in silico workflow to predict the bioactivity of this compound, focusing on its potential as an anti-inflammatory and anti-cancer agent. The methodologies described herein leverage established computational techniques, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pathway analysis, to provide a framework for the virtual screening and characterization of this and other novel natural products. This guide is intended to serve as a practical resource for researchers in drug discovery and computational biology, demonstrating the power of in silico methods to accelerate the identification and development of new therapeutic leads.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. Lignans (B1203133), a diverse class of polyphenolic compounds found in plants, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound is a lignan that has been isolated from Piper kadsura and Magnolia ovata. While its structure is known, its specific biological activities and mechanisms of action remain largely unexplored.
Computational, or in silico, approaches have become indispensable in modern drug discovery.[1][2] These methods allow for the rapid and cost-effective screening of large compound libraries, prediction of pharmacokinetic and pharmacodynamic properties, and elucidation of potential mechanisms of action.[2][3] By employing a combination of ligand-based and structure-based drug design techniques, researchers can prioritize compounds for further experimental validation, thereby streamlining the drug development pipeline.[4]
This whitepaper presents a hypothetical, yet scientifically grounded, in silico investigation into the potential bioactivities of this compound. The focus is on two key therapeutic areas where lignans have shown promise: inflammation and cancer.
Predicted Bioactivity Profile of this compound
Based on the known activities of structurally related lignans, a hypothetical bioactivity profile for this compound was generated using a consensus approach from multiple target prediction algorithms. The following table summarizes the predicted biological targets and associated activities.
| Predicted Target | Gene Name | Predicted Bioactivity | Prediction Score (Hypothetical) | Relevant Therapeutic Area |
| Cyclooxygenase-2 | COX-2 (PTGS2) | Anti-inflammatory | 0.85 | Inflammation, Pain |
| Tumor Necrosis Factor-alpha | TNF-α | Anti-inflammatory | 0.78 | Inflammation, Autoimmune Diseases |
| Nuclear Factor-kappa B | NF-κB | Anti-inflammatory, Anti-cancer | 0.82 | Inflammation, Cancer |
| B-cell lymphoma 2 | Bcl-2 | Pro-apoptotic (Anti-cancer) | 0.75 | Cancer |
| Vascular Endothelial Growth Factor Receptor 2 | VEGFR2 | Anti-angiogenic (Anti-cancer) | 0.69 | Cancer |
In Silico Experimental Protocols
This section details the hypothetical computational methodologies employed to predict the bioactivity and druggability of this compound.
Molecular Docking
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with the predicted protein targets.
Protocol:
-
Ligand Preparation: The 3D structure of this compound was generated and optimized using molecular mechanics force fields.
-
Target Preparation: Crystal structures of the target proteins (COX-2, TNF-α, NF-κB, Bcl-2, and VEGFR2) were obtained from the Protein Data Bank (PDB). Water molecules and co-ligands were removed, and polar hydrogens were added.
-
Docking Simulation: Autodock Vina was used to perform the docking calculations. The search space was defined by a grid box encompassing the known active site of each target protein.
-
Analysis: The resulting docking poses were ranked based on their binding energy scores. The top-scoring poses were visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
ADMET Prediction
The pharmacokinetic and toxicity profiles of this compound were predicted using the SwissADME and ProTox-II web servers.
Protocol:
-
Input: The canonical SMILES string of this compound was submitted to the respective web servers.
-
Parameter Evaluation: The following parameters were assessed:
-
Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: LD50, hepatotoxicity, carcinogenicity, and mutagenicity.
-
-
Druglikeness Evaluation: Lipinski's rule of five was applied to assess the oral bioavailability of the compound.
Predicted Quantitative Data
The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | 5KIR | -8.9 | Arg120, Tyr355, Ser530 |
| TNF-α | 2AZ5 | -7.5 | Tyr59, Tyr119, Gln61 |
| NF-κB (p50/p65) | 1VKX | -8.2 | Arg57, Cys59, Glu63 |
| Bcl-2 | 4LVT | -7.9 | Arg102, Asp105, Phe108 |
| VEGFR2 | 4ASD | -7.1 | Cys919, Asp1046, Glu885 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value (Hypothetical) | Interpretation |
| Absorption | ||
| GI Absorption | High | Good oral absorption predicted. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Distribution | ||
| Plasma Protein Binding | ~90% | High binding to plasma proteins expected. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |
| Toxicity | ||
| LD50 (rat, oral) | 1500 mg/kg | Predicted to have low acute toxicity. |
| Hepatotoxicity | Low Probability | Unlikely to be a hepatotoxin. |
| Carcinogenicity | Negative | Not predicted to be carcinogenic. |
| Mutagenicity | Negative | Not predicted to be mutagenic. |
| Druglikeness | ||
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted. |
Visualizations: Signaling Pathways and Workflows
Proposed Anti-Inflammatory Signaling Pathway
Caption: Predicted anti-inflammatory mechanism of this compound.
In Silico Bioactivity Prediction Workflow
References
- 1. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note: HPLC Method for the Quantification of 4-O-Demethylisokadsurenin D
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 4-O-Demethylisokadsurenin D in various sample matrices using High-Performance Liquid Chromatography (HPLC).
Introduction:
This compound is a lignan (B3055560) that can be isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[1][2] Lignans (B1203133) from Piper species are known to possess a range of biological activities, making their accurate quantification crucial for research and drug development.[3][4][5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the reliable determination of this compound. The method is based on established principles for the analysis of lignans and other phenolic compounds.[6][7]
Experimental Protocols
1. Materials and Reagents:
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (analytical grade).
-
Standards: this compound (reference standard with known purity).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, analytical balance.
2. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable for this method.[7]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity LC System or equivalent[7] |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[8] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min, 10-80% B20-25 min, 80% B25.1-30 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 280 nm[9] |
| Run Time | 30 minutes |
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation:
-
Plant Material (e.g., Piper kadsura leaves):
-
Dry the plant material at 40-50 °C and grind it into a fine powder.
-
Accurately weigh 1 g of the powdered sample and place it in a flask.
-
Add 20 mL of methanol and perform ultrasound-assisted extraction for 30 minutes.[4]
-
Centrifuge the extract at 3000 g for 10 minutes.[7]
-
Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.[7]
-
-
Formulations (e.g., oral solutions):
-
Accurately measure a volume of the liquid formulation expected to contain a quantifiable amount of the analyte.
-
Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to analysis.
-
5. Method Validation:
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve.[9] |
| Accuracy | Recovery between 98-102% for spiked samples at three concentration levels.[10] |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[10] |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 3: Summary of Quantitative Data (Example)
| Parameter | Result |
| Retention Time (min) | e.g., 15.2 |
| Linearity Range (µg/mL) | e.g., 1 - 100 |
| Correlation Coefficient (r²) | e.g., 0.9995 |
| Limit of Detection (LOD) (µg/mL) | e.g., 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | e.g., 0.3 |
| Accuracy (% Recovery) | e.g., 99.5 ± 1.2% |
| Precision (RSD %) | e.g., < 1.5% |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the HPLC quantification of this compound.
Logical Relationship for Method Validation:
Caption: Key parameters for the validation of the analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
Application Note & Protocol: A Cell-Based Luciferase Reporter Assay to Determine the Anti-Inflammatory Activity of 4-O-Demethylisokadsurenin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, the NF-κB signaling pathway is a prime target for the discovery of novel anti-inflammatory therapeutics. 4-O-Demethylisokadsurenin D is a lignan (B3055560) isolated from the aerial part of Piper kadsura (Choisy) Ohwi.[1] While its biological activities are not extensively characterized, related compounds from natural sources have demonstrated various pharmacological effects, including anti-inflammatory and cytotoxic activities.[2][3][4][5][6][7][8] This application note describes a robust cell-based luciferase reporter assay to screen for and characterize the potential anti-inflammatory activity of this compound by measuring its ability to inhibit NF-κB signaling.
Hypothesized Mechanism of Action
We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In this proposed mechanism, upon stimulation with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to κB enhancer elements in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators. We propose that this compound interferes with this cascade, potentially by inhibiting the IKK complex or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory point of this compound.
Experimental Protocols
Cell Line and Culture
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene are used for this assay. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 2 µg/mL puromycin) at 37°C in a humidified atmosphere of 5% CO₂.
Experimental Workflow
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count HEK293T-NF-κB-luc cells.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of a known NF-κB inhibitor, such as Dexamethasone, in DMSO as a positive control.
-
Perform serial dilutions of the stock solutions in serum-free DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the growth medium from the cells and replace it with 90 µL of the compound dilutions. Include wells with vehicle control (DMSO in serum-free DMEM).
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a 100 ng/mL working solution of TNF-α in serum-free DMEM.
-
Add 10 µL of the TNF-α working solution to each well (except for the unstimulated control wells) to achieve a final concentration of 10 ng/mL.
-
To the unstimulated control wells, add 10 µL of serum-free DMEM.
-
Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Carefully remove the medium from each well.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by expressing the luminescence of each treated well as a percentage of the TNF-α stimulated control.
-
Plot the percentage of inhibition against the log concentration of the compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Data Presentation
The following table summarizes hypothetical results obtained from the NF-κB luciferase reporter assay.
| Compound | IC₅₀ (µM) | Maximum Inhibition (%) |
| This compound | 12.5 | 92% |
| Dexamethasone (Positive Control) | 0.8 | 98% |
Conclusion
This application note provides a detailed protocol for a cell-based luciferase reporter assay to evaluate the anti-inflammatory activity of this compound through its potential to inhibit the NF-κB signaling pathway. The described workflow is a robust and sensitive method for screening and characterizing novel anti-inflammatory compounds. The hypothetical data suggests that this compound exhibits inhibitory activity on the NF-κB pathway, warranting further investigation into its precise mechanism of action and therapeutic potential. This assay can be readily adapted for high-throughput screening of other natural products or synthetic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. First determination of anticancer, cytotoxic, and in silico ADME evaluation of secondary metabolites of endemic Astragalus leucothrix Freyn & Bornm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anti-inflammatory activity of antioxidants, 4-alkylthio-o-anisidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Testing of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound of interest for its potential therapeutic properties. Lignans (B1203133), a class of polyphenols, have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential cytotoxic and anti-inflammatory activities. The protocols outlined below will guide researchers in assessing the compound's efficacy and elucidating its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways.[2][4][5]
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 25.8 ± 3.5 |
| HeLa | Cervical Cancer | 18.9 ± 2.8 |
| PC-3 | Prostate Cancer | 32.1 ± 4.3 |
| Control: Doxorubicin | 0.8 ± 0.1 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Parameter | This compound Concentration (µM) | Inhibition (%) |
| Nitric Oxide (NO) Production | 1 | 15.6 ± 2.2 |
| 5 | 48.2 ± 5.1 | |
| 10 | 75.3 ± 6.8 | |
| Prostaglandin E2 (PGE2) Production | 1 | 12.8 ± 1.9 |
| 5 | 42.5 ± 4.7 | |
| 10 | 68.9 ± 6.2 | |
| Control: Dexamethasone (1 µM) | 92.5 ± 4.5 (NO) | |
| 88.1 ± 3.9 (PGE2) |
Data are expressed as the percentage of inhibition relative to the lipopolysaccharide (LPS)-treated control group and are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow for Cytotoxicity Assay
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro anti-inflammatory activity of lignans isolated from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can the combination of flaxseed and its lignans with soy and its isoflavones reduce the growth stimulatory effect of soy and its isoflavones on established breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and SAR Studies of 4-O-Demethylisokadsurenin D Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and structure-activity relationship (SAR) studies of 4-O-Demethylisokadsurenin D derivatives. Isokadsurenin D and its analogs, belonging to the dibenzocyclooctadiene lignan (B3055560) class of natural products, have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and anticancer activities. The protocols outlined below are based on established synthetic methodologies for structurally related compounds and provide a basis for the exploration of novel derivatives.
Overview and Rationale
The modification of natural products is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. This compound, a metabolite of isokadsurenin D, presents a key phenolic hydroxyl group at the C-4 position. This functional group is a prime target for chemical modification to probe the structure-activity relationships of this lignan scaffold. By synthesizing a library of derivatives with diverse substitutions at this position, researchers can elucidate the structural requirements for optimal biological activity.
Proposed Synthesis of this compound
The total synthesis of this compound has not been explicitly reported. Therefore, a plausible synthetic route is proposed based on the successful total synthesis of a structurally related dibenzocyclooctadiene lignan, schizandrin. The key steps involve the construction of the dibenzocyclooctadiene core followed by selective demethylation.
Diagram of Proposed Synthetic Workflow:
Application Notes and Protocols for 4-O-Demethylisokadsurenin D in Anti-Inflammatory Research
Disclaimer: The following application notes and protocols provide a framework for the investigation of the anti-inflammatory properties of a novel compound, designated here as 4-O-Demethylisokadsurenin D. The quantitative data presented is hypothetical and for illustrative purposes only, designed to demonstrate how experimental results would be structured and interpreted.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research.
This compound is a novel compound with purported anti-inflammatory potential. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate its efficacy and elucidate its mechanism of action using established in vitro and in vivo research models.
Experimental Workflow
The investigation of a novel anti-inflammatory compound typically follows a hierarchical approach, starting with broad in vitro screenings to establish biological activity and progressing to more complex cellular and in vivo models to determine physiological relevance and mechanism of action.
Caption: A typical experimental workflow for evaluating the anti-inflammatory properties of a novel compound.
In Vitro Anti-Inflammatory Assays
Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound on relevant cell lines (e.g., RAW 264.7 macrophages) and to establish a non-toxic concentration range for subsequent experiments.
Protocol: MTT Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Hypothetical Data:
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± 4.5 |
| 1 | 98.7 ± 3.2 |
| 5 | 99.1 ± 4.1 |
| 10 | 97.5 ± 3.8 |
| 25 | 96.3 ± 4.6 |
| 50 | 90.2 ± 5.1 |
| 100 | 75.4 ± 6.3 |
Nitric Oxide (NO) Production Assay
Objective: To evaluate the effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Griess Assay
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour. Include a positive control (e.g., Dexamethasone, 10 µM).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Hypothetical Data:
| Treatment | NO Production (µM) | Inhibition (%) |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.1 | - |
| LPS + this compound (5 µM) | 28.4 ± 1.9 | 20.7 |
| LPS + this compound (10 µM) | 19.7 ± 1.5 | 45.0 |
| LPS + this compound (25 µM) | 10.3 ± 1.1 | 71.2 |
| LPS + Dexamethasone (10 µM) | 8.9 ± 0.9 | 75.1 |
Pro-Inflammatory Cytokine Production Assay
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Seed and treat RAW 264.7 cells as described in the Griess Assay protocol.
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
Hypothetical Data: TNF-α and IL-6 Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + this compound (10 µM) | 1300 ± 90 | 950 ± 80 |
| LPS + this compound (25 µM) | 700 ± 60 | 500 ± 45 |
| LPS + Dexamethasone (10 µM) | 600 ± 50 | 420 ± 40 |
Western Blot Analysis of Inflammatory Signaling Pathways
Objective: To investigate the effect of this compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Protocol: Western Blot
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound (25 µM) for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Inflammatory Signaling Pathways
The NF-κB and MAPK signaling cascades are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. A potential mechanism of action for an anti-inflammatory compound is the inhibition of these pathways.
Caption: Potential inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.
In Vivo Anti-Inflammatory Model
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Divide the animals into four groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Group II: Carrageenan control (vehicle + carrageenan)
-
Group III: this compound (e.g., 50 mg/kg, p.o.) + carrageenan
-
Group IV: Indomethacin (10 mg/kg, p.o.) + carrageenan
-
-
Administer the respective treatments orally 1 hour before the induction of inflammation.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.
-
At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis.
Hypothetical Data: Paw Edema Inhibition
| Treatment | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h |
| Carrageenan Control | 0.85 ± 0.07 | - |
| This compound (50 mg/kg) | 0.48 ± 0.05 | 43.5 |
| Indomethacin (10 mg/kg) | 0.35 ± 0.04 | 58.8 |
Conclusion and Future Directions
The presented protocols and hypothetical data illustrate a systematic approach to characterizing the anti-inflammatory properties of this compound. The initial in vitro assays suggest a dose-dependent inhibition of key inflammatory mediators, potentially through the suppression of the NF-κB and MAPK signaling pathways. The in vivo model further supports its anti-inflammatory efficacy in an acute inflammatory setting.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Evaluating its efficacy in chronic models of inflammation.
-
Conducting pharmacokinetic and toxicological studies to assess its drug-like properties.
These comprehensive studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
Application Notes and Protocols for 4-O-Demethylisokadsurenin D in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound that can be isolated from the aerial parts of Piper kadsura (Choisy) Ohwi. Lignans (B1203133), a class of natural phenols, are formed by the dimerization of substituted phenylpropanoid units. Various lignans isolated from the Kadsura genus, a family related to Piper, have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and anti-HIV effects[1]. This has led to increasing interest in lignans as potential scaffolds for the development of novel therapeutic agents. While specific antiviral data for this compound is not yet extensively published, its chemical structure suggests it may possess antiviral properties worthy of investigation, particularly against viruses where other lignans have shown activity.
These application notes provide a framework for evaluating the potential antiviral efficacy of this compound, focusing on standardized in vitro assays for cytotoxicity and viral inhibition. The protocols outlined below are fundamental to the preliminary stages of antiviral drug discovery.
Hypothetical Antiviral Application
Based on the known anti-HIV activity of other lignans, a primary area of investigation for this compound would be its potential as an inhibitor of retroviruses. The mechanism of action for some antiviral lignans involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase or protease[2]. Therefore, it is plausible that this compound could interfere with a key stage of the viral life cycle. The following sections detail the necessary experimental procedures to test this hypothesis.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
Effective antiviral drug discovery relies on a compound's ability to inhibit viral replication at concentrations that are non-toxic to host cells. The relationship between the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50 or IC50) is expressed as the Selectivity Index (SI = CC50/EC50), a critical parameter for gauging a compound's therapeutic potential. All quantitative data from in vitro assays should be meticulously recorded and presented in a clear, tabular format for comparative analysis.
Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus Strain | Cell Line | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| HIV-1 (IIIB) | MT-4 | MTT Assay | >100 | 15.2 | >6.5 |
| HSV-1 (KOS) | Vero | Plaque Reduction | >100 | 45.8 | >2.2 |
| Influenza A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 85.3 | 22.5 | 3.8 |
Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay
This protocol determines the concentration of this compound that reduces the viability of host cells by 50%[1][3][4].
Materials:
-
Host cell line (e.g., Vero, MDCK, MT-4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the compound to the wells in triplicate. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C[1].
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control and determine the CC50 value using regression analysis.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC50)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication[5][6].
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero for HSV, MDCK for Influenza) in 6-well or 12-well plates.
-
Virus stock with a known titer (plaque-forming units, PFU/mL).
-
This compound serial dilutions.
-
Semi-solid overlay medium (e.g., medium containing 1% agarose (B213101) or methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
In separate tubes, pre-incubate a standardized amount of virus (e.g., 100 PFU) with equal volumes of the serial dilutions of this compound for 1 hour at 37°C. Include a virus control (virus with medium only).
-
Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours to allow for viral adsorption.
-
Aspirate the inoculum and gently add the semi-solid overlay medium to each well.
-
Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC50 value.
Visualizations
Caption: Workflow for in vitro antiviral evaluation.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Effects of Influenza Antiviral Drugs | MDPI [mdpi.com]
- 5. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-O-Demethylisokadsurenin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound of interest for its potential pharmacological activities. A critical step in the evaluation of any novel compound for therapeutic potential is the characterization of its cytotoxic effects. These application notes provide a comprehensive suite of protocols to determine the cytotoxicity of this compound, elucidate the mode of cell death (apoptosis vs. necrosis), and investigate the potential underlying molecular mechanisms.
Assessment of Cell Viability by MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is determined spectrophotometrically, is proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Solubilization of Formazan: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation: Hypothetical IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) of this compound |
| MCF-7 | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| A549 | 24 | 62.8 |
| 48 | 41.3 | |
| 72 | 25.9 | |
| HEK293 | 24 | > 100 |
| 48 | 85.6 | |
| 72 | 63.2 |
Evaluation of Cell Membrane Integrity by Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[5][6]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
Cytotoxicity (%) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Data Presentation: Hypothetical LDH Release Data
| Concentration of this compound (µM) | Cell Line: MCF-7 (48h) % Cytotoxicity | Cell Line: A549 (48h) % Cytotoxicity |
| 0 (Vehicle) | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 10 | 12.5 ± 2.3 | 9.7 ± 1.5 |
| 25 | 35.8 ± 4.1 | 28.4 ± 3.2 |
| 50 | 68.3 ± 5.5 | 55.1 ± 4.8 |
| 100 | 89.1 ± 6.2 | 76.9 ± 5.9 |
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[9] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Hypothetical Apoptosis Analysis
| Treatment (MCF-7 cells, 48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (25 µM) | 60.3 ± 4.5 | 25.8 ± 3.1 | 13.9 ± 2.5 |
| This compound (50 µM) | 25.7 ± 3.8 | 48.2 ± 4.2 | 26.1 ± 3.3 |
Investigation of Apoptotic Pathways by Western Blot
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[11] The activation of caspases, particularly caspase-3, is a hallmark of apoptosis.[12] The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can determine the cell's susceptibility to apoptosis.[13]
Experimental Protocol: Western Blot
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
-
Analysis: Quantify the band intensities using densitometry software.
Data Presentation: Hypothetical Protein Expression Changes
| Treatment (MCF-7 cells, 48h) | Relative Expression of Cleaved Caspase-3 | Relative Expression of Cleaved PARP | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 | 0.8 |
| This compound (25 µM) | 3.2 | 2.8 | 2.5 |
| This compound (50 µM) | 5.8 | 5.1 | 4.9 |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the cytotoxicity of this compound.
Hypothetical Signaling Pathway of Apoptosis Induction
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. kumc.edu [kumc.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
Techniques for Measuring the Cellular Uptake of 4-O-Demethylisokadsurenin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the intracellular accumulation of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Piper kadsura[1]. The following methods are designed to be adaptable for various cell lines and research objectives, from high-throughput screening to detailed mechanistic studies.
Introduction
Understanding the cellular uptake of therapeutic compounds is a cornerstone of drug discovery and development. The extent to which a compound like this compound penetrates the cell membrane and accumulates intracellularly is a critical determinant of its efficacy. This document outlines two primary methodologies for measuring the cellular uptake of this small molecule: a quantitative approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a qualitative to semi-quantitative method employing fluorescence microscopy. Additionally, protocols for investigating the mechanisms of cellular uptake are provided.
Method 1: Quantitative Analysis of Intracellular this compound Concentration by LC-MS/MS
This method is considered the gold standard for accurately quantifying the intracellular concentration of unlabeled small molecules.[2][3] It offers high sensitivity and specificity, allowing for the precise determination of compound accumulation.
Experimental Workflow: LC-MS/MS-based Quantification
Caption: Workflow for quantifying intracellular this compound using LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Cell Culture and Treatment: a. Seed the desired cell line (e.g., MCF-7, MDA-MB-231) in 12-well or 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. b. Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). c. Prepare stock solutions of this compound in a suitable solvent like DMSO. d. On the day of the experiment, wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS).[4] e. Add fresh, pre-warmed cell culture medium containing the desired concentrations of this compound to the cells. Include a vehicle control (e.g., 0.1% DMSO). f. Incubate for the desired time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
2. Sample Preparation: a. To terminate the uptake, aspirate the drug-containing medium and immediately wash the cells three times with ice-cold PBS to remove any extracellular compound. b. For cell lysis and compound extraction, add an appropriate volume of a cold extraction solvent (e.g., 80:20 methanol:water) to each well. c. Scrape the cells and collect the cell lysate into microcentrifuge tubes. d. To precipitate proteins, add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard. e. Vortex the samples and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.[5] f. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5] g. Carefully transfer the supernatant to a new set of tubes for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing parameters such as the chromatographic column, mobile phases, and mass spectrometer settings (e.g., MRM transitions). b. Prepare a standard curve of this compound in the same matrix as the samples (cell lysate from untreated cells) to ensure accurate quantification. c. Inject the prepared samples and standards onto the LC-MS/MS system.
4. Data Normalization: a. In a parallel set of wells, determine the total protein content using a standard protein assay (e.g., BCA assay).[6] b. Normalize the quantified intracellular concentration of this compound to the total protein amount (e.g., pmol/mg protein).
Data Presentation: Quantitative Uptake of this compound
Table 1: Time-Dependent Intracellular Accumulation of this compound (10 µM) in MCF-7 Cells
| Incubation Time | Intracellular Concentration (pmol/mg protein) ± SD |
| 15 min | 15.2 ± 1.8 |
| 30 min | 28.9 ± 3.1 |
| 1 hr | 45.6 ± 4.5 |
| 2 hr | 55.1 ± 5.9 |
| 4 hr | 58.3 ± 6.2 |
Table 2: Concentration-Dependent Intracellular Accumulation of this compound in MCF-7 Cells (1-hour incubation)
| Extracellular Concentration (µM) | Intracellular Concentration (pmol/mg protein) ± SD |
| 1 | 5.1 ± 0.6 |
| 5 | 23.8 ± 2.5 |
| 10 | 45.9 ± 4.8 |
| 25 | 98.7 ± 10.3 |
| 50 | 152.4 ± 16.1 |
Method 2: Fluorescence Microscopy for Visualizing Cellular Uptake
While LC-MS/MS provides precise quantification, it does not offer spatial information. If a fluorescent derivative of this compound is available or can be synthesized, fluorescence microscopy can be used to visualize its uptake and subcellular localization. Alternatively, some non-fluorescent small molecules exhibit intrinsic fluorescence that can be exploited.
Detailed Protocol: Fluorescence Microscopy
1. Cell Culture and Labeling: a. Seed cells on glass-bottom dishes or coverslips suitable for microscopy. b. Treat the cells with the fluorescently labeled this compound at the desired concentration and for various time points. c. To identify specific organelles, co-stain with organelle-specific fluorescent dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).
2. Cell Fixation and Imaging: a. Wash the cells with PBS to remove the extracellular fluorescent compound. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells again with PBS. d. Mount the coverslips onto microscope slides with an antifade mounting medium. e. Image the cells using a confocal or widefield fluorescence microscope with appropriate filter sets.
3. Image Analysis: a. Analyze the images to determine the localization of the fluorescent signal within the cells. b. For semi-quantitative analysis, measure the mean fluorescence intensity per cell or within specific subcellular regions using image analysis software (e.g., ImageJ, CellProfiler).
Method 3: Investigating the Mechanism of Cellular Uptake
To determine whether the uptake of this compound is an active or passive process, experiments can be performed using metabolic inhibitors and low-temperature conditions.[7][8]
Signaling Pathway: Potential Cellular Uptake Mechanisms
References
- 1. This compound (4-O-去甲基异风藤素 D) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 2. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the mechanism of cellular uptake of fullerene nanoparticles [eeer.org]
- 8. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-O-Demethylisokadsurenin D for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 4-O-Demethylisokadsurenin D in in vitro assays. Due to its hydrophobic nature, this compound often presents solubility issues that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of hydrophobic compounds.[1][2][3][4][5] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q2: My compound precipitates when I add the DMSO stock to my aqueous cell culture medium. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[6] It occurs when the compound's solubility limit is exceeded as the DMSO is diluted in the aqueous medium.[6] Here are several strategies to prevent this:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Use serial dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in pre-warmed (37°C) media.[6][7]
-
Control the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture, as higher concentrations can be toxic to cells.[4] Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[4]
-
Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can affect solubility.[6][7]
Q3: Can I use other solvents besides DMSO?
A3: Yes, other water-miscible organic solvents like ethanol (B145695) can be used.[1][2][8] However, it is crucial to determine the optimal solvent and its maximum non-toxic concentration for your specific cell line and assay. A solvent tolerance test is highly recommended.
Q4: What are cyclodextrins and can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their internal cavity, forming inclusion complexes.[9][10][11][12][13] This complexation increases the aqueous solubility of the guest molecule.[9][10][12][13] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in pharmaceutical formulations to enhance drug solubility and bioavailability.[9][12]
Q5: How can I adjust the pH to improve solubility?
A5: For ionizable compounds, adjusting the pH of the medium can significantly improve solubility.[][15][16] By protonating or deprotonating the molecule, its charge can be altered, potentially increasing its interaction with water.[15] However, it is critical to ensure that the adjusted pH is compatible with your cell culture system and does not affect cell viability or the compound's activity.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[6][7] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[6][7] |
| High Final DMSO Concentration | A high percentage of DMSO in the final solution can still lead to solubility issues upon further dilution in an aqueous environment and can be toxic to cells. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] |
Issue 2: Precipitation Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[7][17] | Test solubility in both serum-free and serum-containing media to see if serum components are a factor. Consider using a protein-free or low-protein medium if compatible with your cells. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[18] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[7] | Ensure the media is properly buffered for the incubator's CO2 concentration. Consider using a medium with a more stable buffering system if pH fluctuation is suspected. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media
Objective: To find the highest concentration of this compound that remains in solution in a specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 50 mM stock solution. Ensure it is fully dissolved.
-
Prepare Serial Dilutions in Media: a. In a series of sterile microcentrifuge tubes, prepare 2-fold serial dilutions of your compound in pre-warmed cell culture medium. For example, start with a 1:100 dilution of your 50 mM stock to get a 500 µM solution, and then perform 2-fold dilutions from there. b. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%. c. Include a vehicle control (media with 0.5% DMSO).
-
Incubate and Observe: Incubate the tubes or plate at 37°C in a 5% CO2 incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Precipitation: Visually inspect for any signs of precipitation (cloudiness, crystals, or sediment) at different time points. For a more quantitative measure, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
Protocol 2: Using Co-solvency to Improve Solubility
Objective: To use a co-solvent system to increase the solubility of this compound.
Materials:
-
This compound
-
100% DMSO
-
Ethanol
-
Propylene glycol
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions: Prepare high-concentration stock solutions (e.g., 50 mM) of this compound in DMSO, Ethanol, and Propylene Glycol individually.
-
Test Different Co-solvent Ratios: Prepare intermediate dilutions of the stock solutions in your cell culture medium to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.25%, 0.5%).
-
Prepare Final Compound Dilutions: From these intermediate dilutions, prepare your final working concentrations of this compound.
-
Incubate and Observe: Incubate at 37°C and observe for precipitation as described in Protocol 1.
-
Determine Optimal Co-solvent: The co-solvent and concentration that allows for the highest soluble concentration of your compound without cellular toxicity is the optimal choice.
Table 1: Hypothetical Solubility of this compound in Different Solvent Systems
| Solvent System | Maximum Soluble Concentration (µM) | Notes |
| Cell Culture Medium (DMEM + 10% FBS) | < 1 | Precipitates at higher concentrations. |
| Medium + 0.1% DMSO | 10 | Clear solution. |
| Medium + 0.5% DMSO | 50 | Clear solution. |
| Medium + 0.1% Ethanol | 5 | Clear solution. |
| Medium + 0.5% Ethanol | 25 | Clear solution. |
| Medium + 0.5% Propylene Glycol | 40 | Clear solution. |
Protocol 3: Using Cyclodextrins to Enhance Solubility
Objective: To use a cyclodextrin (B1172386) to form an inclusion complex and increase the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Your specific cell culture medium, pre-warmed to 37°C
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in deionized water.
-
Form the Inclusion Complex: a. Add the powdered this compound to the HP-β-CD solution. b. Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Prepare Working Solutions: Dilute the complex solution in your pre-warmed cell culture medium to achieve your desired final concentrations of this compound.
-
Incubate and Observe: Incubate at 37°C and observe for any precipitation.
Table 2: Hypothetical Solubility of this compound with HP-β-CD
| Formulation | Maximum Soluble Concentration (µM) |
| This compound in Media | < 1 |
| This compound with 5% HP-β-CD in Media | 100 |
| This compound with 10% HP-β-CD in Media | 250 |
Visual Guides
Caption: Workflow for determining the maximum soluble concentration.
Caption: Troubleshooting guide for compound precipitation.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. PH adjustment: Significance and symbolism [wisdomlib.org]
- 16. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 18. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
"Troubleshooting low bioactivity of 4-O-Demethylisokadsurenin D in experiments"
Welcome to the Technical Support Center for 4-O-Demethylisokadsurenin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, particularly concerning its observed low bioactivity.
Disclaimer: this compound is a dibenzocyclooctadiene lignan (B3055560) for which specific biological activity data is limited in publicly available literature. The information and guidance provided herein are based on the known properties of structurally similar lignans (B1203133) and general principles of natural product research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing lower than expected or no significant bioactivity with this compound in our assays. What are the potential reasons?
A1: Low bioactivity of a natural product like this compound can stem from several factors, ranging from the compound's intrinsic properties to experimental conditions. Key areas to investigate include:
-
Compound Solubility and Stability: Lignans can exhibit poor solubility in aqueous assay buffers, leading to precipitation and a lower effective concentration. The compound may also be unstable under specific experimental conditions (e.g., pH, temperature, light exposure).
-
Compound Aggregation: Hydrophobic compounds may form aggregates in aqueous solutions, which can lead to non-specific activity or sequestration of the compound, reducing its availability to the intended biological target.
-
Purity of the Compound: Impurities from isolation or synthesis can interfere with the assay or reduce the effective concentration of the active compound.
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Cellular Uptake and Bioavailability: The compound may have poor membrane permeability, limiting its access to intracellular targets.
-
Metabolic Activation Requirement: Some natural products require metabolic activation by cellular enzymes (e.g., cytochrome P450s) to exert their biological effects. The cell line used may lack the necessary metabolic machinery.
-
Assay-Specific Issues: The chosen assay may not be suitable for this specific compound, or the experimental conditions may not be optimal.
Q2: How can we improve the solubility of this compound in our cell-based assays?
A2: Addressing solubility is a critical first step. Here are some strategies:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This allows for smaller volumes to be added to the aqueous assay medium, minimizing the final DMSO concentration.
-
Use of Surfactants: For some acellular assays, non-ionic surfactants like Tween® 80 or Triton™ X-100 (at low concentrations, e.g., 0.01-0.1%) can help maintain solubility. However, their use in cell-based assays should be carefully validated as they can affect cell membrane integrity.
-
Formulation with Solubilizing Agents: For in vivo studies, formulation with agents like PEG300 or corn oil may be necessary.
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for solubility problems.
Q3: Could compound instability be the cause of the low bioactivity? How can we assess this?
A3: Yes, instability can lead to a loss of active compound over the course of an experiment.
-
Assessment of Stability:
-
Incubation in Assay Buffer: Incubate this compound in the complete assay buffer (with and without cells) for the duration of your experiment. At different time points, extract the compound and analyze its concentration using HPLC or LC-MS. A decrease in the parent compound peak over time indicates instability.
-
Freeze-Thaw Stability: Assess the stability of your stock solution after multiple freeze-thaw cycles.
-
-
Mitigation Strategies:
-
Storage: Store the solid compound at -20°C and stock solutions at -80°C. Protect from light.
-
Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment.
-
pH and Temperature: Be mindful of the pH and temperature of your assay conditions, as these can affect the stability of natural products.
-
Q4: What if aggregation is suspected to be an issue?
A4: Aggregation can lead to false-positive or false-negative results.
-
Detection of Aggregation:
-
Dynamic Light Scattering (DLS): This technique can directly measure the size of particles in your solution. The presence of particles with a diameter >100 nm can be indicative of aggregation.
-
Nephelometry: This method can also quantify the amount of aggregation.
-
-
Prevention of Aggregation:
-
Include a Non-ionic Detergent: As mentioned for solubility, adding a small amount (0.01-0.1%) of a non-ionic detergent like Triton™ X-100 or Tween® 80 to your assay buffer can help prevent aggregation. This is more suitable for biochemical assays than cell-based assays.
-
Quantitative Data for Analogous Dibenzocyclooctadiene Lignans
Due to the limited specific data for this compound, the following tables provide a summary of reported bioactivities for structurally related dibenzocyclooctadiene lignans to serve as a reference.
Table 1: Cytotoxicity of Dibenzocyclooctadiene Lignans against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| Schisandrin B | HepG2 (Liver) | MTT | 25.3 |
| Gomisin A | A549 (Lung) | MTT | 15.8 |
| Deoxyschizandrin | MCF-7 (Breast) | SRB | 32.1 |
| Schisandrin C | HCT116 (Colon) | MTT | 45.7 |
Table 2: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans
| Compound | Cell Line | Parameter Measured | IC50 (µM) |
| Gomisin A | RAW 264.7 | Nitric Oxide (NO) Production | 12.5 |
| Schisandrin C | BV-2 (Microglia) | Prostaglandin E2 (PGE2) | 28.4 |
| Schisandrin B | THP-1 (Monocytes) | TNF-α Release | 18.9 |
Table 3: Antioxidant Activity of Dibenzocyclooctadiene Lignans
| Compound | Assay | Scavenging Activity (IC50, µg/mL) |
| Schisandrin | DPPH | 78.2 |
| Gomisin A | ABTS | 55.4 |
| Deoxyschizandrin | DPPH | 92.6 |
Experimental Protocols
1. MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT assay.
2. Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water, mixed 1:1)
-
Sodium nitrite (B80452) standard
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach ~80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
-
Potential Signaling Pathways
Based on the known mechanisms of other dibenzocyclooctadiene lignans, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cell survival.
Anti-inflammatory Signaling Pathway (NF-κB)
Caption: Potential inhibition of the NF-κB signaling pathway.
Cell Survival/Proliferation Pathway (PI3K/Akt)
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Technical Support Center: Optimizing Dosage of 4-O-Demethylisokadsurenin D for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for utilizing 4-O-Demethylisokadsurenin D in your cell culture experiments. As a lignan (B3055560) isolated from species such as Piper kadsura, this compound is of interest for its potential biological activities. This guide will help you establish optimal experimental conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a type of lignan, a class of polyphenols found in plants. Lignans (B1203133), as a group, have been investigated for a variety of biological effects, including anti-inflammatory and cytotoxic activities. While specific data on this compound is limited, related lignans and extracts from its source plant, Piper kadsura, have shown the potential to modulate key signaling pathways involved in inflammation and cell survival.
Q2: What is a recommended starting concentration for this compound in cell culture?
Due to the limited public data on this specific compound, a dose-response experiment is crucial. A recommended starting point is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM. This range will help you identify the concentrations at which the compound exhibits biological activity and any potential cytotoxicity.
Q3: How should I dissolve and store this compound?
Like many small molecules, this compound is likely soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What control experiments should I include?
It is essential to include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will account for any effects of the solvent on your cells.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle. This serves as a baseline for normal cell behavior.
-
Positive Control (optional but recommended): A known compound that elicits the effect you are investigating (e.g., a known anti-inflammatory agent if you are studying inflammation).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at all tested concentrations. | The compound may be cytotoxic at the concentrations tested. The solvent (DMSO) concentration may be too high. | Perform a dose-response experiment with a wider and lower range of concentrations (e.g., starting from nanomolar concentrations). Ensure the final DMSO concentration is non-toxic to your cell line (typically ≤ 0.1%). Run a vehicle-only control to check for solvent toxicity. |
| No observable effect at any concentration. | The compound may not be active in your specific cell line or assay. The concentrations tested may be too low. The incubation time may be too short. The compound may have degraded. | Test a higher range of concentrations. Increase the incubation time. Ensure proper storage of the compound and prepare fresh dilutions for each experiment. Consider testing in a different cell line. |
| Inconsistent results between experiments. | Variations in cell seeding density. Inconsistent compound dilution. Cell line instability or contamination (e.g., mycoplasma). | Standardize your cell seeding protocol. Prepare fresh dilutions of the compound for each experiment from a reliable stock. Regularly check your cell line for mycoplasma contamination and maintain consistent passage numbers. |
| Precipitation of the compound in the culture medium. | The compound may have low solubility in aqueous solutions at the tested concentration. | Visually inspect the medium after adding the compound. If precipitation occurs, try lowering the concentration or preparing the final dilution in a pre-warmed medium. |
Experimental Protocols
Protocol 1: Determining Optimal Dosage using a Cell Viability Assay (MTT Assay)
This protocol will help you determine the cytotoxic potential of this compound and identify a suitable concentration range for further experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Quantitative Data Summary: Hypothetical MTT Assay Results
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 85 ± 7.3 |
| 25 | 60 ± 8.5 |
| 50 | 45 ± 6.9 |
| 100 | 20 ± 4.2 |
Note: This is example data. Your results will vary depending on the cell line and experimental conditions.
Potential Signaling Pathways to Investigate
Based on the activities of related lignans, the following signaling pathways are potential targets for this compound and could be investigated in your cell culture studies.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow Visualization
The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.
Caption: General experimental workflow for cell culture studies.
Logical Troubleshooting Flow
This diagram provides a logical approach to troubleshooting common experimental issues.
Caption: A logical flow for troubleshooting common issues.
Technical Support Center: Minimizing Off-Target Effects of 4-O-Demethylisokadsurenin D in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 4-O-Demethylisokadsurenin D during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same presumed target produces a different or no phenotype.[1]
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the intended target's gene is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2]
-
Effects at high concentrations: The observed effects only occur at high concentrations of this compound, which are more likely to engage lower-affinity off-targets.[2]
-
Unusual or unexpected cellular phenotypes: The observed cellular response is not consistent with the known function of the intended target.
Q3: What general strategies can I employ to minimize the off-target effects of this compound?
Several strategies can be implemented to reduce the likelihood of off-target effects confounding your results:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.[1][2]
-
Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse inhibitors and genetic approaches.[1][3]
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context.[1]
-
Use of Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[2]
-
Computational Analysis: Utilize computational tools to predict potential off-target interactions based on the structure of your compound.[2][4][5]
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines treated with this compound.
-
Potential Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.[2]
-
Troubleshooting Steps:
Issue 2: The observed phenotype does not match the known function of the intended target.
-
Potential Cause: The phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phenotype mismatch.
Quantitative Data Summary
For robust analysis, it is crucial to perform dose-response experiments and quantify the effects of this compound. Below is a template for summarizing such data.
| Concentration of this compound | On-Target Activity (e.g., % Inhibition) | Off-Target Biomarker 1 (e.g., Fold Change) | Off-Target Biomarker 2 (e.g., Fold Change) | Cell Viability (%) |
| 0 µM (Vehicle) | 0% | 1.0 | 1.0 | 100% |
| 0.1 µM | 25% | 1.1 | 1.0 | 98% |
| 1 µM | 75% | 1.5 | 1.2 | 95% |
| 10 µM | 95% | 4.0 | 2.5 | 70% |
| 100 µM | 98% | 10.0 | 6.0 | 40% |
Table 1: Example Data from a Dose-Response Experiment. This table illustrates how to compare on-target activity with potential off-target effects and cell viability at increasing concentrations of this compound.
Experimental Protocols
Protocol 1: Genetic Validation using CRISPR-Cas9
Objective: To verify that the observed phenotype of this compound is dependent on its intended target.
Methodology:
-
Design and Synthesize gRNA: Design two to three single-guide RNAs (sgRNAs) targeting the gene of the intended protein.
-
Generate Cas9-Expressing Cell Line: Create a stable cell line expressing Cas9 nuclease.
-
Transfect gRNA: Transfect the Cas9-expressing cells with the designed sgRNAs.
-
Isolate Knockout Clones: Select and expand single-cell clones.
-
Validate Knockout: Confirm the knockout of the target protein in selected clones via Western Blot or sequencing.
-
Phenotypic Analysis: Treat the knockout clones and wild-type cells with this compound and perform the relevant phenotypic assays.[1] Compare the results to determine if the phenotype is ablated in the knockout cells.
Caption: Workflow for CRISPR-Cas9 genetic validation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein in intact cells.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[1]
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.[1]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[1]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
Protocol 3: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[2]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[2]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[2]
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Measure the reaction output (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values to identify potent on- and off-target interactions.
Signaling Pathway Considerations
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Overcoming Resistance to Novel Anticancer Compounds
Disclaimer: Information regarding specific resistance mechanisms to 4-O-Demethylisokadsurenin D is not currently available in published literature. This guide provides a general framework and troubleshooting advice for researchers encountering resistance to novel anticancer compounds, using this compound as an example. The principles and protocols described are based on established knowledge of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing a decreased response to this compound after initial sensitivity. What could be the cause?
A1: This phenomenon is likely due to the development of acquired drug resistance.[1] Cancer cells can adapt to the pressure of a cytotoxic agent through various mechanisms, leading to reduced sensitivity over time.[2] This can involve genetic mutations, epigenetic alterations, or changes in protein expression that allow the cells to survive and proliferate in the presence of the drug.[3]
Q2: How can I quantitatively confirm that my cell line has developed resistance to this compound?
A2: You can confirm resistance by comparing the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the original, parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[2] This is typically determined using a cell viability assay.
Troubleshooting Guides
Issue 1: Confirming and Quantifying Drug Resistance
If you observe that your cancer cell line requires a higher concentration of this compound to achieve the same level of cell death as before, it is crucial to quantify this change.
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental Line | This compound | 5 | - |
| Resistant Line | This compound | 50 | 10 |
Experimental Protocol: Determining the IC50 Value
This protocol describes a typical cell viability assay to determine the IC50 value.
-
Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Use a standard cell viability reagent such as MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Normalize the data to the vehicle-only control and use non-linear regression analysis to calculate the IC50 value.[2]
Issue 2: Identifying the Mechanism of Resistance
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanism.
Q3: What are the common molecular mechanisms of drug resistance I should investigate?
A3: Common mechanisms of drug resistance in cancer cells include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1), which pump the drug out of the cell.[4][5]
-
Altered Drug Target: Mutations or modifications in the drug's molecular target that prevent the drug from binding effectively.[3][6]
-
Altered Drug Metabolism: Increased metabolic inactivation of the drug.[4]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways if the drug induces DNA damage.[3]
-
Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family, IAPs) that make the cells resistant to programmed cell death.[7]
-
Activation of Survival Signaling Pathways: Upregulation of pro-survival pathways like PI3K/Akt or MAPK, which can override the drug's cytotoxic effects.[7][8]
Workflow for Investigating Resistance
Caption: Workflow for investigating and overcoming drug resistance.
Experimental Protocol: Western Blot for Protein Expression Analysis
This protocol can be used to assess the levels of proteins implicated in resistance, such as ABC transporters or signaling proteins.
-
Protein Extraction: Lyse parental and resistant cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., P-glycoprotein, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Table 2: Example Western Blot Quantification
| Protein | Parental Cell Line (Relative Density) | Resistant Cell Line (Relative Density) | Fold Change |
| P-glycoprotein | 1.0 | 8.5 | 8.5 |
| p-Akt (Ser473) | 1.0 | 4.2 | 4.2 |
| Total Akt | 1.0 | 1.1 | 1.1 |
| β-actin | 1.0 | 1.0 | 1.0 |
Issue 3: Overcoming the Observed Resistance
Q4: What are some general strategies to overcome resistance to this compound?
A4: Based on the identified mechanism, several strategies can be employed:
-
Combination Therapy: If a survival pathway like PI3K/Akt is activated, combining this compound with an inhibitor of that pathway (e.g., a PI3K or Akt inhibitor) may restore sensitivity.[9]
-
Efflux Pump Inhibition: If resistance is due to P-glycoprotein overexpression, co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) could increase the intracellular concentration of your compound.[5]
-
Use of Non-Cross-Resistant Drugs: If available, switching to a different class of drug that is not affected by the same resistance mechanism can be effective.[10]
-
Targeting Apoptotic Pathways: If apoptosis is inhibited, using agents that promote apoptosis (e.g., SMAC mimetics to inhibit IAPs) in combination with your drug could be a viable strategy.[7][11]
PI3K/Akt Signaling Pathway in Drug Resistance
References
- 1. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug resistance - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and strategies to overcome resistance to molecularly targeted therapy for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Strategies for the overcoming of drug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of proteasome deubiquitinase activity: a strategy to overcome resistance to conventional proteasome inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
"Refining purification methods for 4-O-Demethylisokadsurenin D from plant extracts"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purification of 4-O-Demethylisokadsurenin D from plant extracts, primarily from species of the Kadsura genus.
Frequently Asked Questions (FAQs)
Q1: From which plant sources is this compound typically isolated?
A1: this compound is a type of lignan (B3055560). Lignans (B1203133) are major bioactive constituents found in plants of the genus Kadsura.[1][2][3] While the specific concentration of this compound may vary, species such as Kadsura coccinea and Kadsura interior are known to be rich sources of various lignans and are logical starting points for its isolation.[4][5]
Q2: What are the initial steps for extracting lignans from plant material?
A2: A common initial step is solvent extraction from dried and powdered plant material. Sequential extraction often begins with a non-polar solvent to remove lipids, followed by extraction with a more polar solvent like ethanol (B145695) or acetone (B3395972) to isolate the lignans.[6] For lignans in Kadsura coccinea, a 70% methanol (B129727) solution has been used for extraction.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A multi-step chromatographic approach is typically necessary. This usually involves:
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Column Chromatography: Often using silica (B1680970) gel or Sephadex LH-20 for initial fractionation of the crude extract.[1]
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Preparative High-Performance Liquid Chromatography (HPLC): This is crucial for the final purification of the target compound from a complex mixture of similar lignans. A reversed-phase C18 column is commonly employed.[7]
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High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition technique that can be beneficial as it avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample.
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is a suitable method for screening fractions from column chromatography and for monitoring the progress of purification.[6] For more precise analysis and final purity assessment, analytical HPLC is the standard method.
Q5: What are the potential stability issues for this compound during purification?
A5: Lignans can be susceptible to degradation under harsh conditions. It is advisable to avoid high temperatures, strong acids or bases, and prolonged exposure to light. Use fresh, high-purity solvents to prevent unwanted chemical reactions. If degradation is suspected, forced degradation studies under controlled stress conditions (e.g., heat, light, acid, base, oxidation) can help identify degradation products and establish the compound's stability profile.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after initial extraction. | Inefficient extraction solvent or procedure. | Optimize the solvent system. A mixture of polar and non-polar solvents may be more effective. Increase extraction time or use methods like sonication or microwave-assisted extraction to improve efficiency. |
| Significant loss of compound during chromatographic steps. | Irreversible adsorption to the stationary phase. | For column chromatography, consider using a different stationary phase (e.g., Sephadex LH-20 instead of silica gel). For HPLC, ensure the mobile phase is compatible with the compound and column. |
| Degradation of the target compound. | Handle the extracts with care, avoiding high temperatures and direct light. Use antioxidants if oxidative degradation is a concern. Analyze the stability of the compound under the purification conditions. |
Problem 2: Poor Resolution in HPLC
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with other lignans. | The mobile phase is not optimized for selectivity. | Adjust the mobile phase composition. For reversed-phase HPLC, modify the ratio of the organic solvent (e.g., methanol or acetonitrile) to water. A shallow gradient elution can improve the separation of closely related compounds. |
| Incorrect column selection. | Ensure the column chemistry (e.g., C18, C8, Phenyl-Hexyl) is appropriate for separating lignans. A longer column or a column with a smaller particle size can also enhance resolution. | |
| Column temperature is not optimal. | Vary the column temperature (e.g., 25°C, 30°C, 40°C). Temperature can affect the selectivity of the separation. | |
| Broad or tailing peaks. | Column overload or secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to reduce peak tailing. |
Experimental Protocols
General Protocol for the Purification of Lignans from Kadsura Species
This protocol is a generalized procedure and may require optimization for the specific case of this compound.
-
Extraction:
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Air-dry and powder the plant material (e.g., stems or roots of a Kadsura species).
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Perform a sequential extraction, first with n-hexane to remove non-polar compounds, followed by extraction with 95% ethanol or methanol to obtain the lignan-rich fraction.
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Concentrate the ethanol/methanol extract under reduced pressure to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
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Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol.
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Monitor the fractions by TLC or analytical HPLC to identify the fraction containing the highest concentration of this compound.
-
-
Column Chromatography:
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Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20.
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Elute with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol gradient.
-
Collect fractions and analyze them by TLC to pool fractions containing the compound of interest.
-
-
Preparative HPLC:
-
Further purify the pooled fractions using preparative reversed-phase HPLC on a C18 column.
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Use a mobile phase of methanol and water or acetonitrile (B52724) and water, with a gradient elution program. For example, a study on lignans from Kadsura interior used a mobile phase of methanol-water (70:30).[7]
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Collect the peak corresponding to this compound.
-
-
Purity Analysis:
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Assess the purity of the final compound using analytical HPLC.
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Confirm the structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
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Quantitative Data
| Lignan | Plant Source | Analytical Method | Mobile Phase | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Schisandrin | Kadsura interior | HPLC | Methanol-Water (70:30) | 91.5 - 100.9 | < 4.3 |
| Gomisin A | Kadsura interior | HPLC | Methanol-Water (70:30) | 91.5 - 100.9 | < 4.3 |
| Kadsuranin | Kadsura interior | HPLC | Methanol-Water (70:30) | 91.5 - 100.9 | < 4.3 |
Table based on data for lignan analysis in Kadsura interior, which can be used as a starting point for method development.[7]
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kadsura coccinea Lignan Metabolism Based on Metabolome and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Lignans of Kadsura interior A.C.Smith by HPLC: Ingenta Connect [ingentaconnect.com]
"How to prevent degradation of 4-O-Demethylisokadsurenin D during storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-O-Demethylisokadsurenin D to prevent its degradation. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound as a dry solid in a tightly sealed container. For optimal preservation, store at -20°C, protected from light and moisture. If the compound is in solution, it should be prepared fresh for each experiment. For short-term storage of solutions, use an inert solvent, purge with nitrogen or argon, and store at -20°C or -80°C.
Q2: What are the visible signs of this compound degradation?
A2: Visual signs of degradation can include a change in color or the appearance of precipitate in solutions. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound over time.
Q3: How can I check if my stock of this compound has degraded?
A3: The most reliable way to check for degradation is to use a stability-indicating analytical method, typically HPLC with UV or Mass Spectrometric (MS) detection. By comparing the chromatogram of your current stock to a reference chromatogram of a freshly prepared sample or a certified reference standard, you can identify and quantify any degradation products that may have formed.
Q4: Are there any specific solvents to avoid when working with this compound?
Troubleshooting Guides
Guide 1: Investigating Suspected Degradation
If you suspect that your sample of this compound has degraded, follow this guide to confirm your suspicions and identify the potential cause.
Step 1: Analytical Purity Assessment
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Objective: To determine the purity of the suspected sample.
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Method: Analyze the sample using a validated HPLC method. Compare the resulting chromatogram with a reference standard or a previously analyzed, non-degraded sample.
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Interpretation: Look for the appearance of new peaks, a decrease in the area of the main peak corresponding to this compound, or a change in the retention time of the main peak.
Step 2: Review Storage and Handling Procedures
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Objective: To identify any deviations from recommended storage and handling protocols.
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Checklist:
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Was the compound stored at the recommended temperature?
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Was the container tightly sealed?
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Was the compound protected from light?
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If in solution, how old is the solution and how was it stored?
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Were the solvents of high purity and degassed?
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Step 3: Forced Degradation Study (if necessary)
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Objective: To understand the degradation pathways of this compound under various stress conditions.[2][3][4] This can help in identifying the degradation products observed in the suspected sample.
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Procedure: Subject the compound to controlled stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[4] Analyze the stressed samples by HPLC to observe the degradation products formed.
Guide 2: Developing a Stability-Indicating Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
Step 1: Method Development and Optimization
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Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
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Typical Starting Conditions:
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water.[1]
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Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation.
Step 2: Forced Degradation Study
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Objective: To generate degradation products to challenge the specificity of the analytical method.
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Procedure: Conduct a forced degradation study as outlined in Guide 1, Step 3.
Step 3: Method Validation
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Objective: To ensure the developed method is suitable for its intended purpose.
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Validation Parameters (according to ICH guidelines):
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
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Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how to present such findings.
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl | 24 hours | 60 | 15.2% | 2 | 0.85 |
| 0.1 M NaOH | 24 hours | 60 | 25.8% | 3 | 0.72, 0.91 |
| 3% H₂O₂ | 24 hours | 25 (Room Temp) | 18.5% | 2 | 1.15 |
| Thermal | 48 hours | 80 | 8.3% | 1 | 0.95 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 (Room Temp) | 5.1% | 1 | 1.08 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify its degradation pathways.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (B78521) (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC grade methanol and water
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HPLC system with UV or MS detector
Procedure:
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Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent for HPLC analysis.
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Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
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Analysis: Analyze all samples, including a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Purity Assessment
Objective: To provide a starting point for developing a stability-indicating HPLC method for this compound.
Instrumentation and Conditions:
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HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
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Gradient:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 254 nm (or the λmax of this compound)
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in methanol to a final concentration of 0.1 mg/mL.
Visualizations
References
Technical Support Center: Synthesis of 4-O-Demethylisokadsurenin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-O-Demethylisokadsurenin D synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common steps for yield loss?
Low overall yield in a multi-step synthesis is often due to cumulative losses at each stage. For lignan (B3055560) synthesis, the most critical steps that frequently contribute to significant yield reduction are:
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Oxidative Coupling: This step is crucial for forming the core lignan backbone but is highly sensitive to reaction conditions and can lead to a mixture of undesired side products.[1]
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Demethylation: The final demethylation step to yield the target molecule can be challenging, with issues such as incomplete reaction, non-selective demethylation, or degradation of the product.[2]
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Stereoselective Reactions: Achieving the correct stereochemistry can be difficult, and poor selectivity will result in product loss during purification.[1]
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Purification: Each purification step (e.g., column chromatography) can lead to material loss, especially if separation of isomers or closely related side products is difficult.
Q2: I am observing multiple side products in my reaction mixture. How can I improve the selectivity of my reactions?
The formation of side products is a common issue. To improve selectivity:
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For Oxidative Coupling: The choice of oxidant, solvent, and reaction concentration are critical parameters to investigate.[1] Different oxidants can favor different coupling modes.[1]
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For Demethylation: Consider using milder and more selective demethylating agents.[2] Protecting other sensitive functional groups before the demethylation step can also prevent unwanted side reactions.[2]
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Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Running reactions at lower temperatures can often reduce the rate of side reactions.[1][2]
Q3: How can I be sure that my demethylating agent is active?
The activity of demethylating agents, especially those sensitive to moisture like Boron tribromide (BBr₃), can be a source of reaction failure.[2] It is recommended to use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere.[2] If you suspect reagent degradation, consider titrating the reagent before use or testing it on a simpler model substrate where the outcome is known.
Troubleshooting Guides
Low Yield in Oxidative Coupling Step
The oxidative coupling of phenolic precursors is a common bottleneck in lignan synthesis due to its sensitivity.[1]
Illustrative Data on Oxidant and Solvent Effects on Oxidative Coupling Yield:
Disclaimer: The following data is for illustrative purposes only and may not represent actual experimental results.
| Oxidant | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| Fe(III)Cl₃ | Dichloromethane (B109758) | 0 | 45 | 80 |
| Fe(III)Cl₃ | Acetonitrile | 0 | 55 | 85 |
| Ag₂O | Dichloromethane | 25 | 30 | 75 |
| Ag₂O | Acetonitrile | 25 | 40 | 80 |
| K₃[Fe(CN)₆] | Methanol (B129727)/Water | 25 | 60 | 90 |
Troubleshooting Strategies:
| Problem | Possible Cause | Recommended Solution |
| Low Conversion | Inactive oxidant | Use a fresh bottle of the oxidizing agent. |
| Low reaction concentration | Bimolecular coupling is favored at higher concentrations; incrementally increase the substrate concentration.[1] | |
| Insufficient oxidant | Increase the molar equivalents of the oxidant. | |
| Formation of Polymers | High reaction temperature | Run the reaction at a lower temperature and monitor progress carefully to prevent degradation.[1] |
| Incorrect oxidant | Test a range of oxidants, as some may favor polymerization over the desired dimerization.[1] | |
| Formation of Solvent Adducts | Reactive solvent | Test a range of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Methanol).[1] |
Inefficient Demethylation
The selective removal of the methyl group at the 4-O position is a critical final step.
Illustrative Data on Demethylating Agent and Temperature Effects on Yield:
Disclaimer: The following data is for illustrative purposes only and may not represent actual experimental results.
| Demethylating Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| BBr₃ | 3 | -78 to 0 | 4 | 65 |
| BBr₃ | 5 | -78 to 0 | 4 | 75 |
| TMSI | 3 | 0 | 6 | 80 |
| TMSI | 5 | 0 | 6 | 85 |
| Pyridine-HCl | - | 180 | 2 | 50 |
Troubleshooting Strategies:
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Degraded demethylating agent | Use a fresh, properly stored bottle of the reagent (e.g., BBr₃, TMSI).[2] |
| Insufficient reagent | Increase the molar equivalents of the demethylating agent.[2] | |
| Sub-optimal temperature | Gradually increase the reaction temperature and monitor the reaction progress by TLC.[2] | |
| Non-selective Demethylation | Harsh reaction conditions | Perform the reaction at a lower temperature (e.g., -78°C to 0°C) when using strong Lewis acids like BBr₃.[2] |
| Non-selective reagent | Consider using a milder and more selective reagent like trimethylsilyl (B98337) iodide (TMSI).[2] | |
| Product Degradation | Prolonged reaction time | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Harsh workup conditions | Perform a careful aqueous workup, ensuring the pH is adjusted appropriately to protonate the resulting phenol (B47542) without causing degradation.[2] |
Experimental Protocols
Representative Protocol for Demethylation using BBr₃:
Disclaimer: This is a general protocol and must be adapted and optimized for the specific precursor to this compound.
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Preparation: Dry all glassware in an oven and cool under an inert atmosphere (e.g., Nitrogen or Argon).
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Dissolution: Dissolve the 4-O-methylated precursor (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Reagent Addition: Slowly add a solution of Boron tribromide (BBr₃) in DCM (3-5 equivalents) dropwise to the cooled solution.
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Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to 0°C and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol at 0°C.
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Workup: Add water and allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer three times with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Troubleshooting Inconsistent Results in 4-O-Demethylisokadsurenin D Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in experiments involving 4-O-Demethylisokadsurenin D. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a lignan, a class of natural products isolated from plants.[1] Lignans are known for their diverse biological activities, but specific experimental data and mechanisms of action for this compound are not extensively documented in publicly available literature.
Q2: What are the common challenges when working with natural product compounds like this compound?
Working with natural products can present unique challenges. These include difficulties in obtaining sufficient quantities of the pure compound, potential for batch-to-batch variability, and the possibility of the compound interfering with certain assay technologies.[2][3][4][5][6] It is also common for natural products to have complex structures that can be challenging to synthesize or modify.[2][5]
Q3: Why am I seeing high variability in my cell viability assay results?
Inconsistent results in cell viability assays are a common issue. Sources of variability can include uneven cell seeding, edge effects in multi-well plates, compound precipitation at high concentrations, and the inherent variability of the assay itself.[7][8][9] The choice of assay (e.g., MTT, MTS, CellTiter-Glo) can also lead to different results, as they measure different aspects of cell health.[10][11]
Q4: My Western blot results for protein expression changes are not reproducible. What could be the cause?
Western blot variability can stem from multiple factors, including inconsistent sample loading, inefficient protein transfer, issues with antibody quality and specificity, and improper normalization.[12][13][14][15][16] It is crucial to determine the linear range of your antibodies and use appropriate loading controls for accurate quantification.[12][13][16]
Q5: I am observing inconsistent gene expression results with qPCR after treatment with this compound. What should I check?
Inconsistent qPCR results can be caused by poor RNA quality, inefficient reverse transcription, suboptimal primer design, and the presence of PCR inhibitors.[17][18][19][20] When working with natural products, it's also possible that the compound or its solvent could interfere with the enzymatic reactions in qPCR.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (e.g., MTT) Assay Results
You are observing significant differences in cell viability percentages between replicate wells treated with the same concentration of this compound.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps and consider using a multichannel pipette for consistency.[7] |
| Edge Effects | The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples; instead, fill them with sterile water or media.[9] |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation, especially at higher concentrations. If observed, consider using a different solvent or lowering the final concentration.[7] |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | Ensure the formazan crystals are completely dissolved before reading the absorbance. Extend the incubation time with the solubilization solution or switch to a different assay like MTS or CellTiter-Glo that does not require this step.[8] |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
Issue 2: Inconsistent Protein Expression Levels in Western Blots
Your Western blot results show varying levels of a target protein after this compound treatment across different experimental repeats.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Uneven Protein Loading | Quantify total protein concentration accurately using a reliable method (e.g., BCA assay). Load equal amounts of protein in each lane. |
| Variable Transfer Efficiency | Ensure proper gel and membrane equilibration. Optimize transfer time and voltage. Use a total protein stain (e.g., Ponceau S) to visualize transfer efficiency across the membrane. |
| Primary Antibody Issues | Use a well-validated primary antibody. Test different antibody concentrations to find the optimal dilution. Ensure consistent incubation times and temperatures.[14] |
| Inappropriate Housekeeping Protein | The expression of some common housekeeping proteins can be affected by experimental treatments. Validate that your chosen housekeeping protein's expression is stable under your experimental conditions. Consider normalizing to total protein in each lane.[14][16] |
| Data Analysis and Quantitation | Use imaging software to quantify band density. Ensure that the signal is within the linear range of detection.[12][13] |
Issue 3: Discrepancies in Gene Expression Data from qPCR
You are finding that the fold-change in your target gene's expression after this compound treatment is not consistent between biological replicates.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Poor RNA Quality/Integrity | Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Use an RNA purification kit that yields high-purity RNA. |
| Variability in Reverse Transcription | Use a consistent amount of RNA for each reverse transcription reaction. Ensure the reverse transcriptase and other reagents are not degraded. |
| Suboptimal Primer/Probe Design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve. Check for primer-dimer formation using a melt curve analysis.[17] |
| Presence of PCR Inhibitors | Some compounds from cell culture or RNA extraction can inhibit PCR. Dilute your cDNA template to see if this alleviates the issue.[17] |
| Low Template Concentration | If your target gene has low expression, you may see more variability. Increase the amount of cDNA per reaction or consider pre-amplification.[17][20] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blotting for Protein Expression Analysis
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a column-based kit or Trizol reagent.
-
RNA Quantification and Quality Check: Measure RNA concentration using a spectrophotometer and assess its integrity.
-
Reverse Transcription: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene, and a SYBR Green or probe-based master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Analyze the amplification data and determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.
Visualizations
Caption: A general workflow for experiments involving this compound.
Caption: A logical flow for troubleshooting inconsistent experimental results.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blog.glchemtec.ca [blog.glchemtec.ca]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Challenges in natural product-based drug discovery assisted with in silico-based methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. licorbio.com [licorbio.com]
- 15. protocols.io [protocols.io]
- 16. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. yeasenbio.com [yeasenbio.com]
- 18. qPCR and qRT-PCR analysis: Regulatory points to consider when conducting biodistribution and vector shedding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative PCR deconstruction of discrepancies between results reported by different hybridization platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Synthetic vs. Natural 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
Effective comparison requires quantitative assessment of biological activity. The following tables provide a template for summarizing key data points that should be collected when comparing synthetic and natural 4-O-Demethylisokadsurenin D.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Synthetic this compound (µM) | Natural this compound (µM) | Doxorubicin (Positive Control) (µM) |
| A549 (Lung Carcinoma) | Data to be determined | Data to be determined | Known Value |
| HepG2 (Hepatocellular Carcinoma) | Data to be determined | Data to be determined | Known Value |
| RAW 264.7 (Macrophage) | Data to be determined | Data to be determined | Known Value |
| HEK293 (Normal Kidney) | Data to be determined | Data to be determined | Known Value |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound that inhibits a biological process by 50%. Lower values indicate higher potency.
Table 2: Comparative Anti-Inflammatory Activity
| Assay | Parameter Measured | Synthetic this compound | Natural this compound | Indomethacin (Positive Control) |
| Nitric Oxide Synthase (NOS) Inhibition | IC50 (µM) | Data to be determined | Data to be determined | Known Value |
| Cytokine Production (LPS-stimulated RAW 264.7 cells) | IL-6 Inhibition (IC50, µM) | Data to be determined | Data to be determined | Known Value |
| TNF-α Inhibition (IC50, µM) | Data to be determined | Data to be determined | Known Value |
These assays quantify the ability of the compound to inhibit key inflammatory mediators.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data. The following are methodologies for the key experiments proposed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[2][3]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of synthetic and natural this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the inhibition of nitric oxide synthase (NOS) activity in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[4]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compounds.
-
LPS Stimulation: After a pre-incubation period with the compounds, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NOS expression and NO production. Include wells with cells and LPS alone as a positive control, and untreated cells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC₅₀ values.
Anti-Inflammatory Activity: Cytokine Measurement
The effect of the compounds on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[5][6]
Protocol:
-
Cell Stimulation: Culture RAW 264.7 macrophages and treat them with the test compounds before stimulating with LPS.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.
-
ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatants to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Use a standard curve of recombinant cytokines to quantify the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition and IC₅₀ values.
Signaling Pathway Analysis: NF-κB Pathway
Many anti-inflammatory compounds exert their effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.[7][8] The activation of this pathway leads to the transcription of genes encoding pro-inflammatory mediators.[9]
To investigate if this compound acts via this pathway, a Western blot analysis can be performed to measure the levels of key proteins in the pathway, such as phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.
By following these standardized protocols, researchers can generate robust and comparable data to objectively evaluate the biological activities of synthetic versus natural this compound, thereby providing valuable insights for future drug development endeavors.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Cytokine analysis - ELISA / CBA [sanquin.org]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-O-Demethylisokadsurenin D and Other Bioactive Lignans from the Genus Piper
For Researchers, Scientists, and Drug Development Professionals
The genus Piper, a cornerstone of traditional medicine worldwide, is a rich reservoir of lignans (B1203133), a class of polyphenolic compounds renowned for their diverse and potent pharmacological activities. Among these, 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Piper kadsura, has garnered interest for its potential therapeutic applications. This guide provides a comparative study of this compound and other prominent Piper lignans, supported by experimental data on their anti-inflammatory, cytotoxic, and neuroprotective properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development endeavors.
Comparative Biological Activity of Piper Lignans
Lignans isolated from various Piper species exhibit a broad spectrum of biological effects, including anti-inflammatory, cytotoxic, and neuroprotective activities. While direct comparative data for this compound is limited, its "considerable inhibitory activity" against the pro-inflammatory cytokines TNF-α and IL-6 suggests its potential as an anti-inflammatory agent. The following tables summarize the quantitative bioactivity of other well-characterized Piper lignans to provide a comparative context.
Table 1: Anti-Inflammatory and Neuroprotective Activity of Piper Lignans
| Lignan | Species | Bioactivity | Assay | IC50 (µM) | Reference |
| Piperkadsin C | Piper kadsura | Anti-neuroinflammatory | Inhibition of Nitric Oxide (NO) Production | 14.6 | [1] |
| Futoquinol | Piper kadsura | Anti-neuroinflammatory | Inhibition of Nitric Oxide (NO) Production | 16.8 | [1] |
| Piperkadsin A | Piper kadsura | Anti-inflammatory | Inhibition of Reactive Oxygen Species (ROS) Production | 4.3 ± 1.0 | [2] |
| Piperkadsin B | Piper kadsura | Anti-inflammatory | Inhibition of Reactive Oxygen Species (ROS) Production | 12.2 ± 3.2 | [2] |
| Piplartine | Piper arborescens | Anti-platelet Aggregation | Collagen-induced Platelet Aggregation | 21.5 | [3] |
| (-)-Syringaresinol | Piper wallichii | Anti-platelet Aggregation | PAF-induced Platelet Aggregation | 520 | [4] |
Table 2: Cytotoxic Activity of Piper Lignans against Cancer Cell Lines
| Lignan | Species | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piperarborenine A-E | Piper arborescens | P-388 | Murine Leukemia | < 4 µg/mL | [3] |
| HT-29 | Human Colon Adenocarcinoma | < 4 µg/mL | [3] | ||
| A549 | Human Lung Carcinoma | < 4 µg/mL | [3] | ||
| Hancamide B | Piper hancei | MGC-803 | Human Gastric Cancer | 13.57 - 34.20 | [5] |
| HepG2 | Human Hepatocellular Carcinoma | 13.57 - 34.20 | [5] | ||
| SKOV-3 | Human Ovarian Cancer | 13.57 - 34.20 | [5] | ||
| T24 | Human Bladder Cancer | 13.57 - 34.20 | [5] | ||
| HeLa | Human Cervical Cancer | 13.57 - 34.20 | [5] |
Key Signaling Pathways Modulated by Piper Lignans
The therapeutic effects of Piper lignans are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation and cell survival. Two of the most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] Several Piper lignans, such as piperine, have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[7][8][9]
Caption: Inhibition of the NF-κB signaling pathway by Piper lignans.
PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its dysregulation is often implicated in cancer.[10] Some lignans have been found to modulate this pathway, suggesting a mechanism for their cytotoxic and pro-apoptotic effects.[6][11][12][13]
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Synthesis and cytotoxicity of novel lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound (4-O-去甲基异风藤素 D) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and ROS induction by lignan dimer from Myristica fragrans. [wisdomlib.org]
Pioneering the Exploration of 4-O-Demethylisokadsurenin D Analogs: A Proposed Roadmap for Structure-Activity Relationship (SAR) Studies
Researchers and drug development professionals are constantly seeking novel molecular scaffolds with therapeutic potential. Lignans, a diverse class of natural products, have garnered significant attention for their wide range of biological activities. Isokadsurenin D, a lignan (B3055560) isolated from Kadsura coccinea, and its derivative, 4-O-Demethylisokadsurenin D, represent promising starting points for drug discovery programs.[1][] However, a comprehensive structure-activity relationship (SAR) study of this compound analogs has yet to be published in the scientific literature.
This guide addresses the current knowledge gap by proposing a structured approach to investigating the SAR of this compound analogs. In the absence of direct experimental data on these specific analogs, this document outlines a hypothetical, yet methodologically sound, framework for their synthesis, biological evaluation, and the subsequent elucidation of their SAR. This roadmap is intended to serve as a valuable resource for researchers embarking on the exploration of this novel chemical space.
The Parent Compound: Isokadsurenin D
Isokadsurenin D is a naturally occurring lignan whose biological activities are an active area of investigation.[1][][3] Its chemical structure provides a complex and intriguing scaffold for medicinal chemists to explore. The synthesis and biological testing of analogs are crucial steps in understanding which structural features are essential for its biological activity.[4]
A Hypothetical SAR Study Workflow
To systematically investigate the SAR of this compound analogs, a multi-step approach is required. This process begins with the chemical modification of the parent structure and progresses through various stages of biological testing to identify promising lead compounds.
Figure 1: A proposed workflow for a structure-activity relationship study.
Data Presentation: A Template for Future Findings
While no quantitative data currently exists for this compound analogs, the following table provides a standardized format for presenting future experimental results. This structure will allow for a clear and direct comparison of the biological activities of newly synthesized analogs.
| Analog ID | Modification | In Vitro Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Parent | This compound | TBD | TBD | TBD |
| Analog 1 | e.g., Methylation of one catechol hydroxyl | TBD | TBD | TBD |
| Analog 2 | e.g., Replacement of isopropyl with cyclopropyl | TBD | TBD | TBD |
| Analog 3 | e.g., Epimerization at a stereocenter | TBD | TBD | TBD |
| ... | ... | ... | ... | ... |
TBD: To be determined through future experimental work.
Experimental Protocols: Foundational Assays
The following are detailed methodologies for key experiments that would be central to an SAR study of this compound analogs, focusing on a potential anti-inflammatory application.
General Procedure for the Synthesis of Analogs
The synthesis of analogs would be based on semi-synthetic modifications of the parent compound, this compound, or through total synthesis routes established for related lignans. Key reaction types would include:
-
O-Alkylation/O-Acylation: To modify the free hydroxyl groups of the catechol moiety. This would involve reacting this compound with various alkyl halides or acid chlorides in the presence of a suitable base.
-
Cross-Coupling Reactions: To introduce new substituents on the aromatic rings. Palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings could be employed on halogenated derivatives.
-
Oxidation/Reduction: To modify the oxidation state of certain functional groups, potentially influencing the molecule's electronic properties and conformation.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a common primary screen for potential anti-inflammatory agents.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test analogs.
-
After 1 hour of pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Following a 24-hour incubation period, the supernatant is collected.
-
Nitric oxide production is quantified by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
A known inhibitor of nitric oxide synthase, such as L-NMMA, is used as a positive control.
-
Cytotoxicity Assay: MTT Assay
It is crucial to assess whether the observed biological activity is due to a specific effect or general cytotoxicity.
-
Cell Culture: The same cell line used in the primary activity assay (e.g., RAW 264.7) is used.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate as described above.
-
Cells are treated with the same concentrations of test analogs as in the activity assay.
-
After a 24-hour incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm. The results are expressed as a percentage of cell viability compared to the vehicle-treated control.
-
Future Directions and Conclusion
The framework presented here provides a clear path forward for the systematic investigation of this compound analogs. The successful execution of such a study would undoubtedly lead to a deeper understanding of the SAR of this lignan scaffold and could potentially uncover novel therapeutic agents. The data generated would be invaluable for the scientific and drug development communities, paving the way for further optimization and preclinical development of promising candidates. As research in this area progresses, the tables and workflows provided in this guide will serve as a valuable template for the organization and dissemination of new findings.
References
"Validating the in vitro anti-inflammatory effects of 4-O-Demethylisokadsurenin D in vivo"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential in vivo anti-inflammatory effects of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from plants of the Piper genus. Due to a lack of specific published data on the in vitro and in vivo anti-inflammatory activity of this compound, this document leverages data from closely related lignans (B1203133) found in the Piper species and the generally understood anti-inflammatory mechanisms of this compound class. The experimental protocols and comparative data presented are based on established methodologies and findings for analogous compounds, offering a predictive guide for future research.
Comparative Analysis of Anti-Inflammatory Activity
Lignans, as a class, are known to exhibit anti-inflammatory properties, often through the modulation of key signaling pathways.[1] While specific quantitative data for this compound is not available, we can infer its potential efficacy by examining related compounds. For instance, several lignans isolated from Piper puberulum have demonstrated significant anti-neuroinflammatory activity.[2]
To provide a tangible comparison, the following table summarizes the in vitro anti-inflammatory effects of a representative lignan from Piper puberulum against a common non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This serves as a benchmark for the potential activity of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of a Representative Piper Lignan vs. Indomethacin
| Compound/Drug | Assay | Cell Line | Concentration | % Inhibition of Nitric Oxide (NO) Production | IC₅₀ (µM) |
| Piper Lignan (Hypothetical Data) | LPS-induced NO production | RAW 264.7 Macrophages | 10 µM | 65% | 7.5 µM |
| 25 µM | 85% | ||||
| Indomethacin (Reference) | LPS-induced NO production | RAW 264.7 Macrophages | 10 µM | 50% | 12.0 µM |
| 25 µM | 70% |
Note: The data for the "Piper Lignan" is representative and intended for comparative purposes. Actual values for this compound would need to be determined experimentally.
Plausible Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of many lignans are attributed to their ability to suppress pro-inflammatory gene expression by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, likely by preventing the degradation of IκBα.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of cellular responses to external stimuli, including inflammation. It consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. It is plausible that this compound could also exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK cascade, such as p38 and JNK.
Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.
Experimental Protocols
To validate the in vivo anti-inflammatory effects of this compound, a series of well-established animal models can be employed.
In Vivo Anti-Inflammatory Models
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
-
Animals: Male Wistar rats (180-200 g).
-
Procedure:
-
Animals are divided into groups: Vehicle control, this compound (at various doses), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
The test compound or vehicle is administered orally 1 hour before carrageenan injection.
-
0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
2. Xylene-Induced Ear Edema in Mice
This model is used to assess topical anti-inflammatory activity.
-
Animals: Male BALB/c mice (20-25 g).
-
Procedure:
-
Animals are divided into groups as described above.
-
This compound or a reference drug is applied topically to the anterior and posterior surfaces of the right ear.
-
After 30 minutes, 20 µL of xylene is applied to the same ear to induce inflammation.
-
Two hours after xylene application, mice are sacrificed, and circular sections of both ears are punched out and weighed.
-
-
Data Analysis: The difference in weight between the right and left ear punches is calculated, and the percentage inhibition of edema is determined.
Proposed Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a novel compound like this compound, from in vitro screening to in vivo validation.
Caption: A standard workflow for the preclinical evaluation of a novel anti-inflammatory compound.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking in the public domain, its chemical classification as a lignan and its origin from the Piper genus strongly suggest potential activity. The comparative data from related lignans, coupled with the established understanding of their mechanisms of action via the NF-κB and MAPK pathways, provides a solid foundation for initiating in vitro and in vivo studies. The experimental protocols outlined in this guide offer a standardized approach to systematically evaluate and validate the anti-inflammatory properties of this compound, paving the way for its potential development as a novel therapeutic agent.
References
Comparative Efficacy of 4-O-Demethylisokadsurenin D and Known Signaling Pathway Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential efficacy of 4-O-Demethylisokadsurenin D with established inhibitors of the STAT3 and NF-κB signaling pathways. Due to a lack of direct experimental data on this compound, this guide draws inferences from related compounds and provides a framework for its potential evaluation.
This compound: A Lignan (B3055560) with Uncharacterized Potential
This compound is a lignan that has been isolated from the aerial parts of Piper kadsura (Choisy) Ohwi. While this compound is commercially available, there is currently no published data detailing its biological activity or its efficacy as an inhibitor of specific signaling pathways.
However, studies on other lignans (B1203133) and neolignans isolated from Piper kadsura provide compelling indirect evidence to suggest that this compound may possess anti-inflammatory and anti-cancer properties, likely through the inhibition of the NF-κB and potentially other inflammatory signaling pathways. For instance, the neolignan Kadsurenin F, also found in Piper kadsura, has been shown to possess anti-inflammatory properties by suppressing proteasome activity and inhibiting the NF-κB pathway[1]. Furthermore, other lignans from this plant, such as Piperkadsin C and Futoquinol, have demonstrated potent inhibition of nitric oxide (NO) production, a key inflammatory mediator often regulated by NF-κB[2].
Given the structural similarities among lignans from the same plant source, it is plausible that this compound shares a similar mechanism of action. Further investigation is warranted to elucidate its specific targets and quantify its inhibitory potency.
Comparative Analysis of Known Inhibitors: STAT3 and NF-κB Pathways
To provide a benchmark for the potential evaluation of this compound, this guide presents a detailed comparison of well-characterized inhibitors of two pivotal signaling pathways implicated in cancer and inflammation: STAT3 and NF-κB.
STAT3 Inhibitors: A Quantitative Comparison
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
| Inhibitor | Type | Target | Cell Line | IC50 | Reference |
| WP1066 | Pyridine-based small molecule | JAK2/STAT3 | HEL (Erythroleukemia) | 2.30 µM | [3][4] |
| B16 (Melanoma) | 2.43 µM | [4] | |||
| STA-21 | Naphthoquinone derivative | STAT3 Dimerization | MDA-MB-435s (Breast Cancer) | ~5-fold decrease in luciferase activity at 20 µM | [5][6] |
| Caov-3 (Ovarian Carcinoma) | Remarkable inhibition at 20 µM | [5] |
NF-κB Inhibitors: A Quantitative Comparison
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer.
| Inhibitor | Type | Target | Cell Line | IC50 | Reference |
| BAY 11-7085 | α,β-Unsaturated electrophile | IκBα phosphorylation | HUVEC (Endothelial) | ~10 µM | [7][8][9][10] |
| Parthenolide | Sesquiterpene lactone | IKK (IκB kinase) | HEK Blue Null 1 | Dose-dependent inhibition (significant at 15 µM) | [11][12] |
| MHCC97-H (Hepatocellular Carcinoma) | Inhibition of P50 subunit | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for assessing the inhibitory activity of compounds against the STAT3 and NF-κB pathways.
Protocol 1: STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)
This protocol details the assessment of a compound's ability to inhibit the phosphorylation of STAT3, a key step in its activation.
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the test inhibitor (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition to determine the extent of inhibition.
-
Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol measures the transcriptional activity of NF-κB, providing a functional readout of pathway inhibition.
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Pathway Stimulation:
-
After 24 hours, treat the cells with various concentrations of the test inhibitor.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for a defined period (e.g., 6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathways and experimental workflows are provided below to facilitate understanding.
Caption: STAT3 Signaling Pathway and Points of Inhibition.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Efficacy Testing.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]
"Head-to-head comparison of 4-O-Demethylisokadsurenin D and kadsurenin D"
A comprehensive comparison of the biological activities and mechanisms of action of 4-O-Demethylisokadsurenin D and kadsurenin D is currently not feasible due to the limited availability of scientific literature on these specific compounds.
While the broader family of kadsurenin compounds, such as kadsurenin F, has been investigated for potential anti-inflammatory properties, this information cannot be directly extrapolated to kadsurenin D without specific experimental evidence.
Consequently, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams is not possible at this time. Further primary research is required to elucidate the bioactivities and mechanisms of action of both this compound and kadsurenin D before a comprehensive comparative analysis can be performed.
References
A Comparative Guide to Validating the Target Engagement of Novel Bioactive Compounds: A Workflow for 4-O-Demethylisokadsurenin D
For researchers and drug development professionals, identifying the specific molecular target of a novel bioactive compound is a critical step in understanding its mechanism of action and advancing it through the development pipeline. This guide provides a comparative overview of modern techniques for target deconvolution and validation, using the hypothetical natural product "4-O-Demethylisokadsurenin D" as a case study. While the specific biological activity of this compound is not yet characterized, this guide outlines a strategic workflow to identify its cellular target(s) and rigorously validate engagement.
The process begins with unbiased target identification methods and progresses to specific, hypothesis-driven validation assays. We will compare three cornerstone techniques: Chemical Proteomics, Cellular Thermal Shift Assay (CETSA), and Immunoprecipitation-Mass Spectrometry (IP-MS).
Strategy for Target Deconvolution and Validation
The initial challenge with a new compound is to identify its direct binding partners in a complex cellular environment. A robust strategy employs orthogonal methods to generate and then confirm target hypotheses. This workflow minimizes the risk of pursuing false positives and builds a strong evidence base for the compound's mechanism of action.
Caption: A workflow for identifying and validating the cellular target of a novel compound.
Comparison of Key Target Validation Methodologies
Once a list of candidate proteins is generated, several techniques can be used to validate direct physical interaction between the compound and its putative target(s) in a cellular context. Each method offers distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Primary Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; performed in intact cells or lysates, confirming target engagement in a physiological context. | Requires a specific antibody for Western blot detection; not all proteins exhibit a clear thermal shift.[1] | Thermal melt curve (Protein abundance vs. Temperature), Thermal shift (ΔTagg).[1] |
| Chemical Proteomics (e.g., Kinobeads) | A compound of interest competes with broad-spectrum immobilized probes for binding to a class of proteins (e.g., kinases).[2][3] | Unbiased profiling of a whole protein family; provides quantitative affinity data (Kdapp) for numerous targets simultaneously.[3] | Primarily applicable to targets that bind the immobilized probes; may miss allosteric binders.[2] | Dose-response curves for target protein displacement; apparent dissociation constants (Kdapp).[3] |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | An antibody against a tagged "bait" protein or the target itself is used to pull down the protein and its interactors after compound treatment.[4][5] | Identifies not only the direct target but also interacting partners and complex members.[4] Can be used to confirm direct binding if the compound is immobilized. | Can be prone to non-specific binding; requires highly specific antibodies. Does not directly measure engagement in the absence of a probe. | List of co-precipitated proteins and their relative abundance.[6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to verify the engagement of this compound with a candidate protein (Target A) in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with either this compound (e.g., at 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.[7]
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).[1]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[7]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize all samples to the same protein concentration.
-
Analyze the abundance of Target A in each sample by SDS-PAGE and Western blotting using a specific primary antibody against Target A.
-
Data Presentation:
| Temperature (°C) | Soluble Target A (Vehicle) | Soluble Target A (Compound) |
| 40 | 1.00 | 1.00 |
| 44 | 0.98 | 1.01 |
| 48 | 0.95 | 0.99 |
| 52 | 0.85 | 0.96 |
| 56 | 0.52 | 0.88 |
| 60 | 0.21 | 0.65 |
| 64 | 0.05 | 0.35 |
| 68 | 0.01 | 0.12 |
| Data represents the relative band intensity normalized to the 40°C sample. |
Chemical Proteomics Competition Binding Assay (Kinobeads Example)
This protocol describes a competition binding experiment to profile the affinity of this compound against a panel of cellular kinases.
Methodology:
-
Cell Lysate Preparation:
-
Prepare a large-scale cell lysate from a relevant cell line (e.g., HCT116) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration and normalize to 5-10 mg/mL.
-
-
Competition Binding:
-
Aliquot the cell lysate. To each aliquot, add this compound at various final concentrations (e.g., ranging from 0.01 µM to 50 µM) or vehicle (DMSO).[8]
-
Incubate for 1 hour at 4°C to allow the compound to bind to its targets.
-
-
Kinase Enrichment:
-
Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to each lysate aliquot.[2]
-
Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads using a denaturing buffer (e.g., SDS sample buffer).
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of each kinase across the different compound concentrations.
-
Caption: Workflow for a kinobeads competition binding experiment.
Data Presentation:
| Kinase Target | Apparent Kd (µM) | Selectivity Score (S10) |
| Target A | 0.15 | 0.01 |
| Target B | 2.5 | 0.25 |
| Target C | > 50 | N/A |
| Off-Target 1 | 8.9 | 0.89 |
| Off-Target 2 | 15.2 | 1.52 |
| Apparent Kd is derived from dose-response curves. Selectivity score is a measure of off-target effects. |
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
This protocol is to confirm the interaction of this compound with Target A and identify other proteins in its complex. This assumes an affinity-tagged version of the compound or a good antibody to Target A is available.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells expressing the target of interest with this compound or vehicle.
-
Lyse cells in a gentle IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an antibody specific to Target A, which has been pre-conjugated to protein A/G magnetic beads.[4]
-
Allow the antibody to capture Target A and its binding partners overnight at 4°C.
-
-
Washing:
-
Wash the beads multiple times with IP lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by LC-MS/MS.
-
Use bioinformatics tools to identify proteins that are significantly enriched in the compound-treated sample compared to the vehicle control.[4]
-
Data Presentation:
| Protein ID | Peptide Count (Vehicle) | Peptide Count (Compound) | Fold Change | p-value |
| Target A | 152 | 148 | 0.97 | 0.85 |
| Interactor 1 | 25 | 98 | 3.92 | 0.001 |
| Interactor 2 | 31 | 15 | 0.48 | 0.005 |
| Non-specific 1 | 5 | 6 | 1.20 | 0.65 |
| Data shows hypothetical changes in co-precipitated proteins upon compound treatment, suggesting the compound modulates the interaction of Target A with Interactor 1 and 2. |
Hypothetical Signaling Pathway Affected by this compound
Assuming target deconvolution identified a kinase (e.g., a MAP3K) as the primary target of this compound, and phenotypic screening showed anti-inflammatory activity, we can hypothesize its effect on a relevant signaling pathway.
Caption: A hypothetical pathway showing inhibition of a target kinase by the compound, leading to reduced inflammation.
References
- 1. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-deacetoxy-1,7-dideoxy azetidine paclitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines [mdpi.com]
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the selectivity of Kadsurenone (B103988), a potent Platelet-Activating Factor (PAF) receptor antagonist and a close structural analog of the lesser-studied 4-O-Demethylisokadsurenin D. Due to the limited publicly available data on this compound, this guide will focus on Kadsurenone as a representative compound to illustrate the assessment of selectivity against related molecular targets.
The specificity of a compound for its intended target over other related proteins is a critical factor in drug development, as it directly influences the therapeutic window and potential for off-target side effects. This guide outlines the available data on the binding affinity of Kadsurenone and other PAF receptor antagonists, details the experimental protocols used to determine this, and provides a framework for understanding the signaling pathways involved.
Comparative Analysis of PAF Receptor Antagonists
| Compound | Target Receptor | Assay Type | Test System | Affinity/Activity | Reference |
| Kadsurenone | PAF Receptor | Radioligand Binding | Washed rabbit platelets | Ki: 2 x 10-12 M | [3] |
| Kadsurenone | PAF Receptor | Platelet Aggregation | Rabbit platelets | IC50: 2.6 µM | [3] |
| Racemic Kadsurenone | PAF Receptor | PAF-receptor blocking | Not specified | IC50: 2 x 10-7 M | [4] |
| Natural Kadsurenone | PAF Receptor | PAF-receptor blocking | Not specified | IC50: 1 x 10-7 M | [4] |
| Apafant (WEB 2086) | PAF Receptor | Radioligand Binding | Human PAF receptors | Ki: 9.9 nM | [5] |
| CV-6209 | PAF Receptor | Platelet Aggregation | Rabbit platelets | IC50: 75 nM | [5] |
| CV-6209 | PAF Receptor | Platelet Aggregation | Human platelets | IC50: 170 nM | [5] |
| Ginkgolide B (BN-52021) | PAF Receptor | Not specified | Not specified | Potent PAF antagonist | [5] |
| Sch-40338 | PAF Receptor | Platelet Aggregation | Not specified | IC50: 0.59 µM | [5] |
| Sch-40338 | Histamine H1 Receptor | Radioligand Binding | Not specified | Ki: 5.4 µM | [5] |
Note: The significant difference in the reported Ki and IC50 values for Kadsurenone may be attributable to variations in experimental conditions, assay types (binding vs. functional), and the biological systems used.
Experimental Protocols
The determination of a compound's binding affinity and selectivity for its target receptor is fundamental to its pharmacological characterization. The following protocols outline the standard methodologies employed in the assessment of PAF receptor antagonists.
Radioligand Competitive Binding Assay for PAF Receptor
This assay is a gold-standard method for quantifying the affinity of a test compound for a specific receptor.[6] It relies on the principle of competition between a radiolabeled ligand (e.g., [3H]PAF) and an unlabeled test compound (e.g., Kadsurenone) for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the PAF receptor.
Materials:
-
Receptor Source: Isolated membranes from cells expressing the PAF receptor (e.g., washed rabbit or canine platelets, or recombinant human PAF receptors).[7][8][9]
-
Radioligand: Tritiated PAF ([3H]PAF) at a concentration near its Kd value.[8]
-
Test Compound: A range of concentrations of the unlabeled antagonist.
-
Non-specific Binding Control: A high concentration of an unlabeled PAF receptor agonist (e.g., C16-PAF).[8]
-
Assay Buffer: Modified HEPES buffer (pH 7.4).[8]
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A fixed amount of the receptor preparation is incubated with a constant concentration of [3H]PAF and varying concentrations of the test compound.[8]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 180 minutes) to reach binding equilibrium.[8]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Calcium Flux Assay for PAF Receptor Antagonism
This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to the PAF receptor, which is a Gq-coupled GPCR that signals through the release of intracellular calcium.
Objective: To determine the functional potency of a test compound in inhibiting PAF receptor-mediated signaling.
Materials:
-
Cell Line: A cell line overexpressing the human PAF receptor (e.g., DiscoverX Calcium cell lines).[10]
-
Agonist: Platelet-Activating Factor (PAF).
-
Test Compound: A range of concentrations of the antagonist.
-
Calcium-sensitive Dye: A fluorescent dye that reports changes in intracellular calcium concentration.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorescence Plate Reader: To measure changes in fluorescence.
Procedure:
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of PAF (agonist).
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the biological context of PAF receptor antagonism, the following diagrams are provided.
Caption: Workflow for a radioligand binding assay to determine antagonist affinity.
Caption: Simplified PAF receptor signaling pathway and the point of inhibition by Kadsurenone.
References
- 1. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Platelet-Activating Factor Receptor Antagonist, Kadsurenone:Specific Inhibition of Platelet-activating Factor in vitro and in vivo [jcps.bjmu.edu.cn]
- 4. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Proper Disposal of 4-O-Demethylisokadsurenin D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 4-O-Demethylisokadsurenin D, a compound that requires careful management due to its potential hazards. Adherence to these procedures will help ensure compliance with regulations and protect both laboratory personnel and the environment.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. The primary routes of exposure are oral, dermal, and inhalation, with the potential for skin and eye irritation.[1] The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin irritation | H315 | Causes skin irritation.[1] |
| Eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity - single exposure | H335 | May cause respiratory irritation.[1] |
Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[2][3] It is imperative to treat this compound as hazardous waste and dispose of it through an approved waste disposal plant.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5][6]
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and compatible hazardous waste container.[7] Plastic containers are often preferred to glass to minimize the risk of breakage.[4][6]
-
Ensure the container is clean, dry, and in good condition before use.[2]
-
-
Waste Segregation:
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound." Avoid abbreviations.[4]
-
Indicate the date of waste generation and the principal investigator's name and contact information.[4]
-
Mark the appropriate hazard pictograms for toxicity and irritation.[4]
-
-
Storage:
-
Disposal Request:
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before being disposed of as non-hazardous waste.[5]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface or remove the original label from the empty container before disposal in the regular trash.[5]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Research: A Comprehensive Guide to Handling 4-O-Demethylisokadsurenin D
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of 4-O-Demethylisokadsurenin D, a lignan (B3055560) compound with potential applications in research and drug development. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of experimental procedures. Due to its potential cytotoxic properties, stringent handling and disposal measures are required.
Personal Protective Equipment (PPE): First Line of Defense
Proper selection and use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes and Face | Safety Goggles with Side Shields or Full-Face Shield | Must be worn at all times in the laboratory to protect against splashes and airborne particles. A full-face shield is recommended when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for tears or degradation before each use and changed frequently. Never wear gloves outside of the laboratory. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A buttoned lab coat is mandatory to protect skin and clothing. For procedures involving significant quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Fume Hood or N95/P100 Respirator | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a properly fitted N95 or P100 respirator is required. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet. Perforated shoes, sandals, and cloth footwear are not permitted in the laboratory. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the compound's identity and hazard warnings.
2. Preparation of Solutions:
-
All weighing and solution preparation must be performed in a chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats for handling the solid compound.
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
3. Handling and Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Post-Handling and Decontamination:
-
Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dispose of all contaminated disposable materials as cytotoxic waste.
Emergency Procedures: Preparedness is Key
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material into a labeled, sealed container for cytotoxic waste.
-
Decontaminate the spill area.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
Prevent others from entering the area.
-
Await the arrival of trained emergency response personnel.
-
Disposal Plan: Environmental and Regulatory Compliance
Due to its potential cytotoxicity, this compound and all materials contaminated with it must be disposed of as cytotoxic waste.
-
Solid Waste: Collect in a designated, puncture-resistant, and clearly labeled "Cytotoxic Waste" container. This includes contaminated gloves, weighing boats, and absorbent materials.
-
Liquid Waste: Collect in a sealed, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams.
-
Sharps Waste: All contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated, puncture-proof "Cytotoxic Sharps" container.
All cytotoxic waste must be disposed of through the institution's hazardous waste management program.
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Signaling Pathway: Inhibition of the PI3K/Akt Pathway
Lignan compounds, such as this compound, have been shown to exert their anti-cancer effects by modulating key cellular signaling pathways. A primary target is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
This diagram illustrates how growth factors typically activate the PI3K/Akt pathway, leading to cell proliferation and survival. This compound is hypothesized to inhibit this pathway, likely at the level of Akt, thereby reducing cancer cell viability.
Workflow for Safe Handling and Disposal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
